molecular formula C14H10N2O B092073 3-Phenylquinazolin-4(3h)-one CAS No. 16347-60-7

3-Phenylquinazolin-4(3h)-one

Cat. No.: B092073
CAS No.: 16347-60-7
M. Wt: 222.24 g/mol
InChI Key: WAIHFZPSLVDBRV-UHFFFAOYSA-N
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Description

3-Phenylquinazolin-4(3H)-one (CAS 16347-60-7) is a versatile quinazolinone derivative that serves as a privileged scaffold in medicinal chemistry and materials science. With a molecular formula of C14H10N2O and a molecular weight of 222.24 g/mol, this heterocyclic compound is a key intermediate for developing novel bioactive molecules . In anticancer research, the 4(3H)-quinazolinone core is a recognized pharmacophore for designing potent tyrosine kinase inhibitors . Recent studies highlight derivatives of this compound as promising EGFR and VEGFR-2 inhibitors, key targets for tumor growth and angiogenesis . These compounds demonstrate significant cytotoxic activity against various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancers, and can induce apoptosis and cell cycle arrest . The scaffold's significance is further underscored by its presence in FDA-approved drugs like erlotinib, a potent EGFR inhibitor . Beyond oncology, this compound has emerged as an efficient corrosion inhibitor for mild steel in acidic media . Its molecular structure, featuring heteroatoms like nitrogen and oxygen, facilitates strong adsorption onto metal surfaces, forming a protective barrier that significantly reduces corrosion rates . Our product is supplied with guaranteed high purity and stability. It is intended for research applications only in chemical biology, drug discovery, and materials science. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIHFZPSLVDBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354859
Record name 3-Phenylquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-60-7
Record name 3-Phenylquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This technical guide delves into the historical discovery of a key member of this family, 3-Phenylquinazolin-4(3H)-one, tracing its origins from foundational synthetic methodologies to early investigations into its properties. This document provides a detailed look at the seminal experimental protocols, presents available quantitative data from early reports, and visualizes the fundamental chemical transformations that brought this important heterocyclic compound to light.

The Dawn of Quinazolinone Chemistry: The Niementowski Synthesis

The story of this compound begins with the broader discovery of the quinazolinone ring system. The first synthesis of a quinazolinone derivative is credited to Peter Griess in 1869, who reacted anthranilic acid with cyanogen. However, the most significant and enduring method for the synthesis of 4(3H)-quinazolinones was established by Polish chemist Stefan von Niementowski in 1895.[1] The Niementowski Quinazolinone Synthesis involves the condensation of an anthranilic acid with an amide at elevated temperatures.[2] This versatile reaction opened the door to the creation of a vast library of quinazolinone derivatives.

While Niementowski's original 1895 publication in Journal für Praktische Chemie detailed the synthesis of various quinazolinone derivatives, the specific synthesis of this compound using formanilide (N-phenylformamide) as the amide source is a direct application of his groundbreaking work. The reaction of anthranilic acid with formanilide provides the necessary phenyl group at the 3-position of the resulting quinazolinone ring.

Foundational Synthetic Protocols

The early synthesis of this compound was rooted in the classical Niementowski reaction. Below are detailed experimental protocols reconstructed from the principles outlined in early literature.

Classical Niementowski Synthesis of this compound

Objective: To synthesize this compound via the thermal condensation of anthranilic acid and formanilide.

Reactants:

  • Anthranilic acid

  • Formanilide (N-phenylformamide)

Procedure:

  • A mixture of anthranilic acid and a slight excess of formanilide is placed in a reaction vessel equipped with a condenser.

  • The mixture is heated in an oil bath to a temperature of 130-150°C.

  • The reaction is maintained at this temperature for several hours. The progress of the reaction can be monitored by the evolution of water.

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product typically solidifies.

  • The solid mass is then triturated with a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent, typically ethanol or acetic acid, to yield crystalline this compound.

Reaction Workflow:

Niementowski Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Anthranilic Acid Anthranilic Acid Heating (130-150°C) Heating (130-150°C) Anthranilic Acid->Heating (130-150°C) Formanilide Formanilide Formanilide->Heating (130-150°C) Cooling & Solidification Cooling & Solidification Heating (130-150°C)->Cooling & Solidification Reaction Completion Purification (Recrystallization) Purification (Recrystallization) Cooling & Solidification->Purification (Recrystallization) Crude Product This compound This compound Purification (Recrystallization)->this compound Pure Product

Classical Niementowski Synthesis Workflow.

Quantitative Data from Early Syntheses

ProductReactantsMethodReaction TimeYield (%)Melting Point (°C)
4(3H)-Quinazolinone Anthranilic Acid, FormamideConventional Heating (150-160°C)8 hours61214-216
4(3H)-Quinazolinone Anthranilic Acid, FormamideConventional Heating (130-135°C)2 hours96214-216
This compound Anthranilic Acid, FormanilideClassical NiementowskiSeveral hoursModerate (Est.)~156-160

Early Biological Investigations: The Emergence of a Pharmacophore

While the initial discovery of this compound was driven by chemical curiosity, the broader quinazolinone class soon attracted attention for its biological activities. Early pharmacological studies in the mid-20th century began to uncover the potential of these compounds, particularly as sedative-hypnotics. This line of inquiry famously led to the synthesis and discovery of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a potent sedative and hypnotic drug.

The hypnotic activity of certain quinazolinone derivatives was found to be associated with their ability to modulate the activity of GABAA receptors in the central nervous system, although the precise mechanisms were not fully understood at the time. This early research laid the groundwork for the future development of a wide range of biologically active quinazolinones.

Signaling Pathway Context: GABAergic Modulation

While detailed signaling pathway diagrams for the earliest quinazolinones are not available from historical literature, the later-understood mechanism of action for sedative-hypnotic quinazolinones like methaqualone involves the potentiation of GABAergic neurotransmission. The following diagram illustrates a simplified representation of this pathway.

GABAergic Modulation Quinazolinone Derivative Quinazolinone Derivative GABA_A_Receptor GABA_A Receptor Quinazolinone Derivative->GABA_A_Receptor Allosterically Modulates Chloride_Ion_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Ion_Influx GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression

Simplified GABAergic Signaling Pathway.

Conclusion

The discovery of this compound, rooted in the pioneering work of Stefan von Niementowski, marked a significant step in the exploration of heterocyclic chemistry. The simplicity and versatility of the Niementowski synthesis provided a practical route to this and many other quinazolinone derivatives, paving the way for extensive investigation into their chemical and biological properties. The early observations of sedative-hypnotic effects within this class of compounds foreshadowed the immense therapeutic potential of the quinazolinone scaffold, a potential that continues to be realized in the development of new drugs for a multitude of diseases. This historical journey underscores the importance of fundamental synthetic chemistry in laying the foundation for future pharmacological breakthroughs.

References

Early Investigations into Quinazolinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational research on quinazolinone compounds, charting their journey from initial synthesis to the discovery of their significant biological activities. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal discoveries, key synthetic methodologies, and early pharmacological evaluations that established quinazolinones as a crucial scaffold in medicinal chemistry.

The Genesis of the Quinazoline Core

The story of quinazolinone chemistry begins in the latter half of the 19th century. The first derivative of the quinazoline heterocyclic system was synthesized by Peter Griess in 1869.[1] A major step forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1][2] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1] Shortly thereafter, in 1903, Siegmund Gabriel developed a more efficient synthesis starting from o-nitrobenzylamine.[1][2] The name "quinazoline" was ultimately proposed by Widdege.[1]

Methaqualone: A Landmark Synthetic Quinazolinone

One of the most notable early synthetic quinazolinones is methaqualone. First synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research into new antimalarial agents, its sedative-hypnotic properties were identified in 1955.[3] It was patented in the United States in 1962 and by 1965 became a widely prescribed sedative in Britain.[3] In the U.S., it was manufactured under the trade name Quaalude.[3][4][5]

Synthesis of Methaqualone

The synthesis of methaqualone is relatively straightforward, which contributed to its widespread production.[4][5] Early and common synthetic routes generally involve one or two-step processes.[4][5][6]

Experimental Protocol: One-Step Synthesis from N-Acetylanthranilic Acid

A common laboratory synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine.[7]

  • Reaction Setup: N-acetylanthranilic acid and o-toluidine are refluxed together.[6] Acetic acid or acetic anhydride can be used as the solvent and acetylating agent.[6]

  • Dehydration: A dehydrating agent, such as polyphosphoric acid or phosphorus trichloride, is added to facilitate the cyclization by removing water.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with a basic solution to neutralize the acid. The crude methaqualone precipitates and is collected by filtration.

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure methaqualone.[6]

DOT Script for Methaqualone Synthesis

Methaqualone_Synthesis N_acetylanthranilic_acid N-Acetylanthranilic Acid intermediate Acyclated Intermediate reagents + o-Toluidine + Heat N_acetylanthranilic_acid->reagents o_toluidine o-Toluidine o_toluidine->reagents cyclization Cyclization (-H2O) intermediate->cyclization methaqualone Methaqualone reagents->intermediate cyclization->methaqualone

General synthetic scheme for Methaqualone.
Mechanism of Action and Biological Data

Methaqualone acts as a central nervous system depressant.[6] Its primary mechanism of action is as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3] This action is similar to that of barbiturates.[6] Due to its high potential for abuse and dependence, methaqualone was withdrawn from the market in many countries and is now a controlled substance.[3][4][5]

CompoundTrade NameFormulationPrimary Use
MethaqualoneQuaalude, Mandrax250 mg tabletSedative-hypnotic

Naturally Occurring Quinazolinones: Vasicine and Febrifugine

Long before the laboratory synthesis of quinazolinones, nature had already produced this scaffold in the form of alkaloids.

Vasicine: A Bronchodilator from Adhatoda vasica

Vasicine, also known as peganine, is a quinazoline alkaloid first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda).[1][8] For centuries, extracts from this plant have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[1] Vasicine has demonstrated bronchodilatory and respiratory stimulant effects.[8] Interestingly, vasicine has a cardiac-depressant effect, while its natural oxidized form, vasicinone, is a weak cardiac stimulant.[8]

Experimental Protocol: Extraction of Vasicine from Adhatoda vasica

The following is a general procedure for the extraction of vasicine:

  • Extraction: Dried and pulverized leaves of Adhatoda vasica are extracted with an alcohol, such as methanol or ethanol, at ambient temperature.[9]

  • Acid-Base Treatment: The alcoholic extract is concentrated, and the residue is treated with a dilute aqueous acid (e.g., 2% sulfuric acid or an organic acid like citric acid) to protonate the alkaloids, making them water-soluble.[9]

  • Solvent Partitioning: The acidic aqueous solution is washed with a nonpolar organic solvent to remove impurities.

  • Basification and Extraction: The aqueous layer is then basified with ammonia or another base to deprotonate the vasicine, which is then extracted into an organic solvent like chloroform.[9]

  • Isolation: The organic extract is concentrated to yield crude total alkaloids, from which vasicine can be further purified, often by crystallization as a salt (e.g., vasicine hydrochloride).[9]

DOT Script for Vasicine Extraction Workflow

Vasicine_Extraction start Dried Adhatoda vasica leaves step1 Alcoholic Extraction start->step1 step2 Acidification (e.g., 2% H2SO4) step1->step2 step3 Basification (e.g., NH3) step2->step3 step4 Chloroform Extraction step3->step4 end Crude Vasicine step4->end

Workflow for the extraction of Vasicine.
Febrifugine: An Antimalarial Alkaloid

Febrifugine is another crucial naturally occurring quinazolinone, first identified as the active component of the Chinese herb Chang Shan (Dichroa febrifuga).[10] Traditional Chinese medicine has used this plant for centuries to treat fevers associated with malaria.[10][11] Purified febrifugine displayed potent antimalarial activity, being significantly more active than quinine in early animal model studies.[11]

Experimental Protocol: In Vitro Antimalarial Assay

The activity of early quinazolinone compounds like febrifugine was assessed against Plasmodium species. A general protocol for an in vitro drug susceptibility assay is as follows:

  • Parasite Culture: Chloroquine-sensitive and resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.[11]

  • Drug Preparation: The test compound (e.g., febrifugine) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Incubation: The parasite cultures are incubated with the different drug concentrations in microtiter plates for a defined period (e.g., 48-72 hours).

  • Assessment of Parasite Growth: Parasite growth inhibition is quantified. Early methods relied on microscopic examination of Giemsa-stained smears to determine parasitemia. Later methods incorporated the measurement of the uptake of radiolabeled precursors (e.g., [³H]-hypoxanthine) by the parasites.

  • Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC₅₀) is determined by plotting the percentage of growth inhibition against the drug concentration.

CompoundTargetIC₅₀ (D6 Strain)IC₅₀ (W2 Strain)
FebrifugineP. falciparumData Not AvailableData Not Available
ChloroquineP. falciparumVaries by studyVaries by study
Mechanism of Action of Febrifugine

Despite its potent antimalarial activity, the clinical development of febrifugine was hampered by its toxicity, particularly liver toxicity.[10][12] More recent studies have elucidated its mechanism of action, which is distinct from many other antimalarials. Febrifugine and its synthetic analog, halofuginone, inhibit prolyl-tRNA synthetase (PRS).[13] This inhibition leads to an accumulation of uncharged tRNApro, mimicking proline starvation and disrupting protein synthesis in the parasite.[13]

DOT Script for Febrifugine's Mechanism of Action

Febrifugine_MoA Febrifugine Febrifugine EPRS Prolyl-tRNA Synthetase (PRS domain) Febrifugine->EPRS Inhibits Prolyl_tRNA_pro Prolyl-tRNA(Pro) EPRS->Prolyl_tRNA_pro Charges Proline Proline Proline->EPRS tRNA_pro tRNA(Pro) tRNA_pro->EPRS Protein_Synthesis Protein Synthesis Prolyl_tRNA_pro->Protein_Synthesis

Inhibition of prolyl-tRNA synthetase by Febrifugine.

Early Exploration of Broader Biological Activities

Following the discovery of the sedative-hypnotic and antimalarial properties of quinazolinones, researchers began to explore the broader therapeutic potential of this scaffold. Early studies, though often preliminary, screened quinazolinone derivatives for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant effects.[14][15][16][17] These initial explorations laid the groundwork for the eventual development of quinazoline-based drugs for various indications, including cancer (e.g., gefitinib, lapatinib).[2]

This early work on both synthetic and natural quinazolinones was instrumental in establishing the versatility and pharmacological importance of this heterocyclic system, paving the way for decades of subsequent research and drug discovery.

References

In-Depth Technical Guide to 3-Phenylquinazolin-4(3H)-one: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinazolin-4(3H)-one is a key heterocyclic compound forming the structural backbone of numerous biologically active molecules. Its versatile chemical nature and the broad pharmacological potential of its derivatives have established it as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, spectral data, and an exploration of the biological activities associated with its structural class. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinazolinone framework.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is sparingly soluble in water but demonstrates good solubility in various organic solvents, including ethers, ketones, and chlorinated hydrocarbons.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₀N₂O[2]
Molecular Weight222.25 g/mol [2]
Melting Point135-136 °C[2]
AppearanceWhite to light yellow crystalline powder[1]
SolubilityLow solubility in water; Soluble in ethers, ketones, and chlorinated hydrocarbons.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes, primarily utilizing anthranilic acid or its derivatives as starting materials. Below are detailed protocols for two common synthetic methods.

Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)

This method involves the condensation of anthranilic acid with formamide, which serves as both a reactant and a solvent. The reaction proceeds through the formation of an intermediate o-amidobenzamide, followed by cyclization.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents).

  • Heating: Heat the mixture under reflux using a heating mantle or sand bath at a temperature of 150-160°C for 8 hours or at 130-135°C for 2 hours.[3]

  • Microwave-Assisted Alternative: For a more rapid synthesis, the reaction mixture can be subjected to microwave irradiation at 170°C for 10 minutes.[3]

  • Work-up: After cooling, the reaction mixture is poured into crushed ice to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as methanol or ethanol to yield pure this compound.

DOT Script for Synthesis Workflow from Anthranilic Acid:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Anthranilic Acid Anthranilic Acid Heating (Conventional or Microwave) Heating (Conventional or Microwave) Anthranilic Acid->Heating (Conventional or Microwave) Formamide Formamide Formamide->Heating (Conventional or Microwave) o-Amidobenzamide o-Amidobenzamide Heating (Conventional or Microwave)->o-Amidobenzamide Intramolecular Cyclization Intramolecular Cyclization o-Amidobenzamide->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

Caption: Synthesis of this compound from Anthranilic Acid.

Multi-step Synthesis from Anthranilic Acid via Benzoylation

This route involves the initial benzoylation of anthranilic acid, followed by conversion to an acid chloride and subsequent cyclization with a nitrogen source.

Experimental Protocol:

  • Benzoylation: React anthranilic acid with benzoyl chloride at room temperature for 45 minutes to form 2-benzamidobenzoic acid.[4]

  • Acid Chloride Formation: Treat the 2-benzamidobenzoic acid with thionyl chloride (SOCl₂) and reflux for 8 hours to produce 2-benzamidobenzoyl chloride.[4]

  • Cyclization: The crude acid chloride is then reacted with a suitable nitrogen source (e.g., ammonia or a primary amine) to yield the corresponding 3-substituted-quinazolin-4(3H)-one. For the synthesis of the parent compound, reaction with ammonia would be required. A related microwave-assisted method involves reacting the acid chloride with hydrazine or thiourea in DMF with potassium carbonate at 135°C for 4 minutes.[4]

  • Purification: The final product is purified by recrystallization from an appropriate solvent.

Spectral Data and Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound and Related Analogs

TechniqueDataReference(s)
¹H NMR Data for 2-phenylquinazolin-4(3H)-one (DMSO-d₆, 500 MHz) δ: 12.59 (s, 1H), 8.24 – 8.15 (m, 3H), 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64 – 7.50 (m, 4H).[5]
¹³C NMR Data for 2-phenylquinazolin-4(3H)-one (DMSO-d₆, 126 MHz) δ: 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44.[5]
¹³C NMR Data for 3-phenyl-4(3H)-quinazolinone (Chloroform-d): Tentative assignments available.[2]
IR (KBr) Characteristic peaks for derivatives include C=O stretching (amide) around 1672 cm⁻¹, C=N stretching around 1672 cm⁻¹, C-N stretching around 1338 cm⁻¹, and aromatic C=C stretching at 1471 and 1614 cm⁻¹.[6]
Mass Spec. Molecular ion peak corresponding to the molecular weight.[6]

Biological Activities and Potential Applications

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While much of the research has focused on substituted analogs, the core this compound structure provides the foundation for these activities.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole-containing derivatives have shown high cytotoxic activities against PC3, MCF-7, and HT-29 cell lines, with IC₅₀ values in the micromolar range.[7] One study reported a derivative, A3, with an IC₅₀ of 10 µM against both PC3 and MCF-7 cells, and 12 µM against HT-29 cells.[7]

Antibacterial and Antifungal Activity

The quinazolinone nucleus is associated with potent antimicrobial properties. Derivatives of this compound have been synthesized and shown to be effective against various bacterial and fungal strains.[7] Specifically, certain derivatives have exhibited selective and potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL.[8]

Anti-inflammatory and Antiviral Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory and antiviral properties.[7] Some compounds have shown in vitro anti-inflammatory activity, as demonstrated by the denaturation of bovine serum albumin.[9][10] Additionally, certain quinazolinone derivatives have been reported to possess antiviral activity against a range of viruses, including respiratory and biodefense viruses.[11]

Mechanism of Action and Signaling Pathways

The diverse biological activities of quinazolinone derivatives are attributed to their ability to interact with various biological targets. While the specific mechanisms of the parent this compound are less explored, studies on its derivatives provide insights into potential pathways. A notable derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, has been shown to inhibit breast cancer cell motility, energy metabolism, and proliferation by inactivating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[12]

DOT Script for a Potential Signaling Pathway:

G cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism Motility Motility Akt->Motility 3-Phenylquinazolin-4(3H)-one_Derivative 3-Phenylquinazolin-4(3H)-one_Derivative 3-Phenylquinazolin-4(3H)-one_Derivative->EGFR Inhibition

Caption: Potential inhibitory action on the EGFR/PI3K/Akt pathway.

Crystal Structure and Molecular Geometry

The three-dimensional conformation of this compound derivatives has been elucidated through X-ray crystallography. In a study of 3-(4-chlorophenyl)quinazolin-4(3H)-one, the quinazoline unit was found to be essentially planar. The dihedral angle between the quinazoline ring system and the substituted phenyl ring is a key structural feature.[13] In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds, forming distinct packing arrangements.

Table 3: Crystal Data for a this compound Derivative

Parameter3-(4-Chlorophenyl)quinazolin-4(3H)-oneReference(s)
Molecular FormulaC₁₄H₉ClN₂O[13]
Molecular Weight256.68[13]
Crystal SystemMonoclinic[13]
Space GroupP2₁/c[13]
a (Å)16.9531 (8)[13]
b (Å)3.9290 (3)[13]
c (Å)17.2740 (8)[13]
β (°)91.626 (3)[13]
V (ų)1150.14 (12)[13]
Z4[13]

Conclusion

This compound represents a cornerstone scaffold in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the development of a vast library of derivatives with a wide array of pharmacological activities. This technical guide has summarized the fundamental properties of the parent compound, providing a valuable resource for researchers. Further investigation into the specific biological targets and mechanisms of action of the unsubstituted this compound may unveil new therapeutic opportunities and guide the rational design of next-generation quinazolinone-based drugs.

References

An In-depth Technical Guide to 3-Phenylquinazolin-4(3H)-one: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Phenylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and visualizes its role in relevant biological pathways.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound with a white to light yellow appearance.[1] It is characterized by its aromatic nature and is sparingly soluble in water but shows good solubility in various organic solvents such as ethers, ketones, and chlorinated hydrocarbons.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purities of the samples.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂O[2][3][4]
Molecular Weight 222.24 g/mol [2][3][4]
Melting Point 138-140 °C[2][3][4]
143-145 °C[5]
156-160 °C[1]
Boiling Point 391.1 °C at 760 mmHg[2]
Density 1.19 g/cm³[2]
Appearance White to light yellow crystalline powder[1]
Solubility Low in water; Soluble in ethers, ketones, and chlorinated hydrocarbons[1]

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of anthranilic acid with an appropriate phenyl-containing reagent. Below is a generalized experimental protocol synthesized from various literature procedures.[5][6][7]

General Synthesis of this compound

This protocol describes a one-pot synthesis from anthranilic acid, an orthoester, and an amine.

Materials:

  • Anthranilic acid

  • Triethyl orthoformate

  • Aniline

  • Microwave reactor (optional, can be adapted for conventional heating)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine anthranilic acid (1 equivalent), triethyl orthoformate (1.2 equivalents), and aniline (1 equivalent).

  • Solvent and Catalyst: Add a catalytic amount of glacial acetic acid. For microwave-assisted synthesis, the reaction can often be performed solvent-free. For conventional heating, ethanol can be used as a solvent.

  • Reaction Conditions:

    • Microwave Synthesis: Heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-20 minutes).[5]

    • Conventional Synthesis: Reflux the mixture in ethanol for several hours (e.g., 3-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product. If not, concentrate the reaction mixture under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or n-hexane) to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][8][9]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[10] Of particular interest is their emerging role as inhibitors of key signaling pathways implicated in cancer.

Inhibition of Cancer-Related Signaling Pathways

Several studies have highlighted the potential of this compound derivatives to target critical pathways in cancer progression. For instance, certain derivatives have been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) signaling pathways in breast cancer cells.[11] Furthermore, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Tyrosine Kinases (c-Met-TK).[12]

The following diagrams illustrate the general workflow for the synthesis of this compound and its inhibitory action on key cancer signaling pathways.

G cluster_synthesis Synthesis Workflow Anthranilic Acid Anthranilic Acid Reaction Reaction Anthranilic Acid->Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction Aniline Aniline Aniline->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Inhibition of Cancer Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_egfr EGFR Pathway cluster_vegfr_cmet VEGFR-2/c-Met Pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibits EGFR EGFR This compound Derivative->EGFR Inhibits VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 Inhibits c-Met c-Met This compound Derivative->c-Met Inhibits AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Cell Growth Cell Growth Downstream Signaling->Cell Growth Angiogenesis & Metastasis Angiogenesis & Metastasis VEGFR-2->Angiogenesis & Metastasis c-Met->Angiogenesis & Metastasis

References

The Rising Therapeutic Potential of the 3-Phenylquinazolin-4(3H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocyclic system, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its diverse derivatives, the 3-phenylquinazolin-4(3H)-one moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of this versatile scaffold. It aims to serve as a comprehensive resource, detailing key findings, experimental methodologies, and the underlying molecular mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] Novel quinazolinone-chalcone derivatives have been shown to induce apoptosis in human colon cancer cells (HCT-116) by significantly inhibiting the PI3K/Akt/mTOR signaling cascade.[5] This inhibition leads to the downregulation of downstream effectors, ultimately resulting in programmed cell death.[5] Some dimorpholinoquinazoline-based derivatives have also been identified as potent inhibitors of this pathway, demonstrating cytotoxicity in the low and sub-micromolar range and inhibiting the phosphorylation of Akt, mTOR, and S6K.[1][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth |-- Quinazolinone This compound Derivative Quinazolinone->Akt inhibits Quinazolinone->mTORC1 inhibits

Diagram 1. Inhibition of the PI3K/Akt/mTOR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a well-established therapeutic target.[6] The quinazoline scaffold is a key component of several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib.[6][8] Numerous novel this compound derivatives have been developed as potent EGFR inhibitors, with some exhibiting greater efficacy than existing drugs.[9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[10] Some have also been identified as allosteric inhibitors, binding to a site adjacent to the ATP-binding pocket.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation GeneExpression->CellProliferation Quinazolinone This compound Derivative Quinazolinone->Dimerization inhibits

Diagram 2. Inhibition of the EGFR signaling pathway.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinazolinone-thiazol hybrid (A3)PC3 (Prostate)10[11]
Quinazolinone-thiazol hybrid (A3)MCF-7 (Breast)10[11]
Quinazolinone-thiazol hybrid (A3)HT-29 (Colon)12[11]
6-iodo-2-methylquinazolin-4-(3H)-one (3d)HeLa (Cervical)10[12]
6-iodo-2-methylquinazolin-4-(3H)-one (3e)T98G (Glioblastoma)12[12]
6-iodo-2-methylquinazolin-4-(3H)-one (3h)T98G (Glioblastoma)22[12]
6-iodo-2-methylquinazolin-4-(3H)-one (3a)HL60 (Leukemia)21[12]
6-iodo-2-methylquinazolin-4-(3H)-one (3a)U937 (Lymphoma)30[12]
Fluoroquinazolinone (G)MCF-7 (Breast)0.44 ± 0.01[9]
Fluoroquinazolinone (E)MDA-MBA-231 (Breast)0.43 ± 0.02[9]
3-phenylquinazolin-2,4(1H,3H)-dione (3c)HCT-116 (Colorectal)1.184[13]
3-phenylquinazolin-2,4(1H,3H)-dione (3e)HCT-116 (Colorectal)3.403[13]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14][15][16]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilicity of the compounds, influenced by various substituents, appears to play a role in their ability to penetrate bacterial cell walls.[17]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 27S. aureus (including MRSA)≤0.5[18]
VMA-17-04S. aureus16[17]
VMA-13-05S. aureus64[17]
VMA-17-01S. aureus32[17]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several this compound derivatives have exhibited significant anti-inflammatory properties in preclinical models.[19]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which are key to the synthesis of prostaglandins.

In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21][22] This model allows for the assessment of a compound's ability to reduce edema, a hallmark of acute inflammation.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of research. This section provides protocols for key in vitro and in vivo assays used to evaluate the biological activities of this compound derivatives.

Synthesis of 2,3-disubstituted-4(3H)-quinazolinones

A common synthetic route to 2,3-disubstituted-4(3H)-quinazolinones starts from anthranilic acid.[23][24][25]

Synthesis_Workflow AnthranilicAcid Anthranilic Acid Benzoxazinone 2-Phenyl-3,1-benzoxazin-4-one AnthranilicAcid->Benzoxazinone + Acyl Chloride (Pyridine) AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) Quinazolinone 2,3-disubstituted- 4(3H)-quinazolinone Benzoxazinone->Quinazolinone + Primary Amine (Glacial Acetic Acid) PrimaryAmine Primary Amine (e.g., Aniline)

Diagram 3. General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

Procedure:

  • Formation of 2-Phenyl-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. The intermediate N-acyl anthranilic acid cyclizes upon heating to form the benzoxazinone.[26]

  • Formation of the Quinazolinone Ring: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with a primary amine (e.g., aniline or a substituted aniline) in a solvent such as glacial acetic acid under reflux. The amine attacks the carbonyl group, leading to ring-opening and subsequent recyclization to form the final 2,3-disubstituted-4(3H)-quinazolinone.[23]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[29]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[28][29]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[30][31]

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (solvent)

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model to screen for acute anti-inflammatory activity.[20][21][22]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • This compound derivatives (formulated for oral or intraperitoneal administration)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties has yielded a wealth of data, highlighting its potential to address significant unmet medical needs. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and EGFR, underscores their potential for targeted cancer therapy.

Future research should focus on optimizing the structure-activity relationships of this scaffold to enhance potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms of action will be crucial for rational drug design and identifying potential biomarkers for patient stratification. The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 3-Phenylquinazolin-4(3H)-one Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system, is a prominent pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. Among its numerous derivatives, the 3-phenylquinazolin-4(3H)-one core has garnered significant attention due to its potent and diverse pharmacological effects. These compounds have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is versatile, with several established methods. A common and efficient approach involves a multi-step synthesis commencing from anthranilic acid.

General Synthetic Pathway

A widely employed synthetic route is the condensation of anthranilic acid with an appropriate acylating or cyclizing agent, followed by the introduction of the phenyl group at the N-3 position. One of the most common methods involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Experimental Protocol: General Synthesis of 2-Substituted-3-phenylquinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2-substituted-3-phenylquinazolin-4(3H)-ones, which is a common scaffold for further derivatization.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or acetic anhydride, add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, and then heat under reflux for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the 2-substituted-4H-3,1-benzoxazin-4-one.

  • Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Substituted-3-phenylquinazolin-4(3H)-one

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and aniline (1.1 equivalents) in a solvent such as glacial acetic acid or ethanol is heated under reflux for 4-8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and pour it into crushed ice.

  • The precipitated solid is filtered, washed with a dilute solution of sodium bicarbonate and then with water.

  • The crude product is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure 2-substituted-3-phenylquinazolin-4(3H)-one derivative.[2]

Biological Significance and Quantitative Data

This compound derivatives have demonstrated significant potential across a spectrum of therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data from various studies.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)

Compound ID2-Substituent3-SubstituentCell LineIC₅₀ (µM)Reference
A3 2-phenylthiazol-4-yl-ethyl-PC310[3]
MCF-710[3]
HT-2912[3]
Compound 4 VariousPhenylCaco-223.31 ± 0.09[4]
HepG253.29 ± 0.25[4]
MCF-772.22 ± 0.14[4]
Compound 9 VariousPhenylCaco-2-[4]
HepG2-[4]
MCF-7-[4]
Compound 3d m,p-di-Cl-phenyl-HeLa10[1]
Compound 3e --T98G12[1]
Compound 3h --T98G22[1]
Compound 3a --HL6021[1]
U93730[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of this compound have also exhibited promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC values in µg/mL)

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
4a Staphylococcus aureus0.125-8[5]
4c Staphylococcus aureus0.125-8[5]
4e Staphylococcus aureus0.125-8[5]
4f Staphylococcus aureus0.125-8[5]
4g Staphylococcus aureus0.125-8[5]
4i Staphylococcus aureus0.125-8[5]
4o Staphylococcus aureus0.125-8[5]
4p Staphylococcus aureus0.125-8[5]
3a Staphylococcus aureus25.6 ± 0.5[6]
Bacillus subtilis24.3 ± 0.4[6]
Pseudomonas aeruginosa30.1 ± 0.6[6]
Escherichia coli25.1 ± 0.5[6]
Aspergillus fumigatus18.3 ± 0.6[6]
Saccharomyces cerevisiae23.1 ± 0.4[6]
Candida albicans26.1 ± 0.5[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Compound A 1039-[7]
Compound 4 -≥80-[8]
Compound 6 -≥80-[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Anticonvulsant Activity

The this compound scaffold has been explored for its potential in treating central nervous system disorders, particularly epilepsy, with several derivatives showing significant anticonvulsant activity.

Table 4: Anticonvulsant Activity of Selected this compound Derivatives in the PTZ-Induced Seizure Model

Compound IDDose (mg/kg)Protection (%)ED₅₀ (mg/kg)Reference
7a 150100-[3]
8b 150100-[3]
4b -Significant-[9]
7b-f -Significant-[9]
8a -Significant-[9]
9b -Significant-[9]
5f --28.90[10]
5b --47.38[10]
5c --56.40[10]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a standard screening test for potential anticonvulsant drugs, particularly those that may act via the GABAergic system.

  • Animal Preparation: Use adult mice, acclimatized to the laboratory environment.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at different doses. Control animals receive the vehicle.

  • PTZ Injection: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, subcutaneous).

  • Observation: Observe the animals for a period of 30 minutes for the onset and severity of seizures, typically graded using a standardized scoring system (e.g., Racine scale). Key parameters to record include the latency to the first seizure and the presence or absence of tonic-clonic seizures.

  • Data Analysis: Determine the percentage of animals protected from seizures in each group. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: EGFR Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Quinazolinone This compound Derivative Quinazolinone->P_EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition
Anticonvulsant Activity: GABAa Receptor Modulation

The anticonvulsant effects of some this compound derivatives are mediated through their interaction with the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site (often the benzodiazepine binding site). This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAa_Receptor_Modulation GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds Cl_channel Chloride Ion Channel GABAaR->Cl_channel Opens Quinazolinone This compound Derivative Quinazolinone->GABAaR Positive Allosteric Modulation Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABAa Receptor Modulation
Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain this compound derivatives can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory IκBα protein and the subsequent translocation of NF-κB to the nucleus.[11][12][13]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Quinazolinone This compound Derivative Quinazolinone->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the design of more potent and selective this compound derivatives.

  • Position 2: The nature of the substituent at the 2-position significantly influences the biological activity. Bulky and hydrophobic groups, as well as heterocyclic rings, have often been associated with enhanced anticancer and antimicrobial activities.

  • Position 3: The phenyl ring at the 3-position is crucial for the activity of many derivatives. Substitutions on this phenyl ring can modulate the potency and selectivity. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions with the target protein.[14]

  • Quinazolinone Core: Modifications to the quinazolinone ring system, such as the introduction of substituents at positions 6, 7, or 8, can also impact the pharmacological profile. For example, halogen substitutions have been shown to enhance anticancer and anticonvulsant activities in some cases.[3]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, inflammation, and neurological disorders.

References

A Technical Guide to the Natural Sources of Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinazolinone alkaloids, a class of heterocyclic compounds renowned for their diverse and potent biological activities. With over 200 naturally occurring analogues identified, these molecules are of significant interest in medicinal chemistry and drug discovery. This document details their origins in plants, fungi, and bacteria, presents quantitative data on their isolation, outlines detailed experimental protocols, and visualizes key processes to facilitate research and development.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are synthesized by a wide array of organisms, from terrestrial flora to marine microorganisms. The structural diversity of these compounds is often reflective of their biological origin.

Plant Sources

Plants have historically been a primary source for the isolation of quinazolinone alkaloids. Several plant families are known to produce these compounds, with some of the most prominent examples listed below.

  • Acanthaceae: The medicinal plant Adhatoda vasica is a well-known producer of vasicine and its auto-oxidation product, vasicinone.[1][2] These alkaloids are recognized for their traditional use as an antiasthmatic, analgesic, and anti-inflammatory agents.[1]

  • Rutaceae: Various species within this family are known to synthesize a range of quinazolinone alkaloids.

  • Saxifragaceae: Dichroa febrifuga, a traditional Chinese medicinal herb, is the source of febrifugine and its isomer, isofebrifugine, which exhibit potent antimalarial properties.[3][4]

  • Zygophyllaceae: Peganum harmala is a source of several alkaloids, including those with a quinazolinone core.[2]

  • Brassicaceae: Isatis tinctoria (woad) is a source of the quinazolinone alkaloid tryptanthrin.[2]

  • Polygonaceae: Polygonum tinctorium is another plant from which tryptanthrin has been isolated.[2]

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of structurally novel and biologically active quinazolinone alkaloids.[2]

  • Aspergillus sp. : Endophytic fungi such as Aspergillus nidulans, isolated from the leaves of the marine mangrove plant Rhizophora stylosa, have been shown to produce novel quinazolinone alkaloids like aniquinazolines A–D.[2][5] Aspergillus fumigatus, isolated from a marine fish, is a source of fumiquinazolines A-G.[6]

  • Penicillium sp. : The endophytic fungus Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces a new quinazolinone alkaloid named peniquinazolinone A.[2] Another species, Penicillium vinaceum, an endophyte from Crocus sativus, produces a unique quinazoline alkaloid with cytotoxic and antifungal activities.[2]

  • Cladosporium sp. : A mangrove-derived fungus, Cladosporium sp., has been found to produce glyantrypine.

Bacterial Sources

Actinomycetes, a phylum of Gram-positive bacteria, are also known producers of quinazolinone alkaloids.

  • Streptomyces sp. : A marine-derived actinobacterium, Streptomyces sp. CNQ-617, has led to the isolation of a new quinazolinone derivative, actinoquinazolinone.

Quantitative Data on Isolated Quinazolinone Alkaloids

The following tables summarize quantitative data concerning the yield, purity, and biological activity of selected naturally occurring quinazolinone alkaloids.

Table 1: Yield and Purity of Selected Quinazolinone Alkaloids from Natural Sources

AlkaloidSourceStarting MaterialYieldPurityReference
VasicineAdhatoda vasica leaves200 g powdered leaves and rootsNot specified>90% (by HPLC)[1]
FebrifugineDichroa febrifuga roots50 mg total alkaloids12 mg>98.0%[3]
IsofebrifugineDichroa febrifuga roots50 mg total alkaloids9 mg>98.0%[3]
TryptanthrinIsatis tinctoria leavesNot specified0.56 to 16.74 x 10⁻³ %Not specified[7]

Table 2: Biological Activity of Selected Quinazolinone Alkaloids

AlkaloidBiological ActivityAssayResultReference
Aniquinazoline ABrine shrimp toxicityLD₅₀1.27 μM[2]
Aniquinazoline BBrine shrimp toxicityLD₅₀2.11 μM[2]
Aniquinazoline CBrine shrimp toxicityLD₅₀4.95 μM[2]
Aniquinazoline DBrine shrimp toxicityLD₅₀3.42 μM[2]
Fumiquinazolines A-GCytotoxicityP388 cellsModerate[6]

Experimental Protocols

The isolation and characterization of quinazolinone alkaloids from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.

General Alkaloid Extraction (Acid-Base Extraction)

A common strategy for extracting alkaloids, which are basic compounds, involves acid-base extraction.[8]

  • Acidic Extraction: The powdered plant or microbial material is macerated or percolated with an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.[8]

  • Filtration: The mixture is filtered to remove solid residues.

  • Basification: The acidic aqueous extract is then made alkaline by adding a base such as ammonium hydroxide (NH₄OH) to a pH of around 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents.[8]

  • Solvent Extraction: The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[8]

  • Concentration: The organic solvent containing the alkaloids is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield a crude alkaloid extract.[2]

G A Powdered Natural Source B Maceration with Acidic Water (e.g., 1% HCl) A->B C Filtration B->C D Aqueous Acidic Extract (Alkaloid Salts) C->D E Solid Residue (Discard) C->E F Basification (e.g., NH4OH to pH 9) D->F G Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) F->G H Organic Phase (Free Base Alkaloids) G->H I Aqueous Phase (Discard) G->I J Drying (e.g., Na2SO4) and Evaporation H->J K Crude Alkaloid Extract J->K

Figure 1: General workflow for acid-base extraction of alkaloids.
Chromatographic Separation and Purification

The crude extract, which is a mixture of various compounds, is subjected to chromatographic techniques for the isolation of individual alkaloids.

  • Column Chromatography (CC): This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (mobile phase) of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate the compounds based on their differential adsorption to the silica gel.[2]

  • High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and efficiency. Reversed-phase HPLC, using a C18 column with a mobile phase gradient (e.g., acetonitrile and water), is commonly employed to isolate pure alkaloids from the fractions obtained from column chromatography.[2]

G A Crude Alkaloid Extract B Column Chromatography (e.g., Silica Gel) A->B C Fraction Collection B->C D TLC/HPLC Analysis of Fractions C->D E Pooling of Fractions with Target Alkaloid D->E F Preparative HPLC (e.g., C18 Column) E->F G Isolation of Pure Alkaloid F->G H Structure Elucidation G->H

Figure 2: General workflow for chromatographic separation of alkaloids.
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.

Biosynthesis of Quinazolinone Alkaloids

The biosynthesis of quinazolinone alkaloids typically involves the condensation of anthranilic acid with an amino acid, followed by a series of enzymatic modifications.

G cluster_precursors Precursors cluster_pathway Core Biosynthetic Steps cluster_product Product A Anthranilic Acid C Condensation A->C B Amino Acid (e.g., Tryptophan) B->C D Cyclization C->D E Further Enzymatic Modifications (e.g., Oxidation, Methylation) D->E F Quinazolinone Alkaloid E->F

Figure 3: Generalized biosynthetic pathway of quinazolinone alkaloids.

References

Spectroscopic Profile of 3-Phenylquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel therapeutic agents based on the quinazolinone core. The information presented herein has been compiled from reputable scientific sources and is organized for clarity and ease of comparison.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₀N₂O[1]
Molecular Weight222.24 g/mol [1]
AppearanceWhite to light yellow crystal powder
Melting Point138-140 °C[1]
CAS Number16347-60-7

Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. The following sections detail the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following data were obtained in DMSO-d₆.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.36s1HH-2
8.21dd, J = 8.10, 0.9 Hz1HAromatic H
7.86dd, J = 6.97, 1.3 Hz1HAromatic H
7.75m1HAromatic H
7.55–7.63m6HAromatic H

Source: Taylor & Francis Online

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
160.44C=O
148.2C-8a
147.0C-2
138.1C-Ar (Phenyl)
135.1C-Ar (Quinazolinone)
129.7C-Ar (Phenyl)
129.2C-Ar (Phenyl)
127.9C-Ar (Quinazolinone)
127.8C-Ar (Quinazolinone)
127.7C-Ar (Phenyl)
126.9C-Ar (Quinazolinone)
122.43C-4a

Source: Taylor & Francis Online

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Ionm/z
[M]⁻221.10

Source: Taylor & Francis Online

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~3060C-HAromatic C-H stretching
~1680C=OCarbonyl (amide) stretching of the quinazolinone ring
~1610C=NImine stretching
~1580-1450C=CAromatic ring stretching

Experimental Protocols

The synthesis and spectroscopic characterization of this compound can be achieved through established chemical procedures.

Synthesis of this compound

A common method for the synthesis of 3-substituted-quinazolin-4(3H)-ones involves a one-pot reaction.

Materials:

  • Anthranilic acid

  • Aniline

  • Triethyl orthoformate

  • Solvent (e.g., DMF, Toluene)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • A mixture of anthranilic acid (1 equivalent), aniline (1 equivalent), and triethyl orthoformate (1.5 equivalents) is prepared in a suitable solvent.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Methodological & Application

Green Chemistry Approaches for the Synthesis of 3-Phenylquinazolin-4(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 3-Phenylquinazolin-4(3H)-one, a key scaffold in medicinal chemistry. The presented methods align with the principles of green chemistry by utilizing eco-friendly solvents, energy-efficient techniques, and safer reagents. These protocols offer sustainable alternatives to traditional synthetic routes, minimizing environmental impact while maintaining high efficiency.

Introduction

The quinazolinone ring system is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1] Consequently, the development of efficient and environmentally benign synthetic methods for quinazolinone derivatives is of significant interest to the pharmaceutical and chemical industries. Traditional methods often involve hazardous solvents, harsh reaction conditions, and multi-step procedures. This document outlines several green chemistry approaches to address these limitations in the synthesis of this compound.

Comparative Data of Green Synthetic Methods

The following table summarizes the quantitative data for different green synthetic methods for this compound, allowing for easy comparison of their efficiency and reaction conditions.

MethodStarting MaterialsCatalyst/Solvent/Energy SourceReaction TimeYield (%)Melting Point (°C)
H₂O₂-Mediated Oxidation 2-Amino-N-phenylbenzamide, DMSOH₂O₂ (oxidant), DMSO (carbon source and solvent)12 h87-
Microwave-Assisted Anthranilic acid, Aniline, Triethyl orthoformateMicrowave Irradiation (Solvent-free or with green solvent)4-15 minHigh-
Deep Eutectic Solvent Anthranilic acid, Phenyl isothiocyanate (for precursor)Choline chloride:urea (DES)30 min - 2 h63-
Mechanochemical 2-Aminobenzamide, Benzaldehydeo-Iodoxybenzoic acid (IBX) / Ball milling (Solvent-free)30-60 minFair-
Catalyst/Solvent-Free Isatoic anhydride, Aniline, OrthoesterThermal heating5 hExcellent-

Experimental Protocols

H₂O₂-Mediated Synthesis

This protocol describes a sustainable method for the synthesis of this compound using hydrogen peroxide as a green oxidant and dimethyl sulfoxide (DMSO) as a carbon source.[2][3]

Materials:

  • 2-Amino-N-phenylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-amino-N-phenylbenzamide (1.0 mmol) in DMSO (3.0 mL), add H₂O₂ (3.0 equiv).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

  • The final product, this compound, is obtained as a yellow solid with an isolated yield of 87%.[2][3]

Diagrammatic Workflow:

H2O2_Mediated_Synthesis Reactants 2-Amino-N-phenylbenzamide + DMSO + H₂O₂ Reaction Stir at 100 °C 12 hours Reactants->Reaction Workup Cooling Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Microwave_Synthesis_Logic cluster_reactants Reactants cluster_process Process Anthranilic_Acid Anthranilic Acid One_Pot_Reaction One-Pot Condensation and Cyclization Anthranilic_Acid->One_Pot_Reaction Aniline Aniline Aniline->One_Pot_Reaction Orthoformate Triethyl Orthoformate Orthoformate->One_Pot_Reaction Microwave Microwave Irradiation (Solvent-Free or Green Solvent) Product This compound Microwave->Product DES_Pathway cluster_reactants Reactants Anthranilic_Acid Anthranilic Acid Intermediate Intermediate Complex Anthranilic_Acid->Intermediate Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Intermediate DES Choline Chloride:Urea (Deep Eutectic Solvent) DES->Intermediate Catalysis & Solvation Product 2-Mercapto-3-phenylquinazolin-4(3H)-one Intermediate->Product Cyclization Mechanochemical_Workflow Reactants1 2-Aminobenzamide + Benzaldehyde Milling1 Ball Mill (30 min) Reactants1->Milling1 Add_IBX Add IBX Milling1->Add_IBX Milling2 Ball Mill (30-60 min) Add_IBX->Milling2 Workup Extraction & Purification Milling2->Workup Product This compound Workup->Product Catalyst_Free_Flow Start Mix Isatoic Anhydride, Aniline, and Orthoester Heating Heat at 120 °C (5 hours) Start->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Add Cold Ethanol Cooling->Precipitation Isolation Filter and Dry Precipitation->Isolation End Pure this compound Isolation->End

References

Application Notes and Protocols for the NMR Analysis of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Phenylquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document outlines the expected spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound and its derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Thorough structural characterization is paramount for understanding their structure-activity relationships and for quality control during synthesis and development. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of these compounds in solution. This document provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of the parent compound, this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4Singlet (s)-
H-5~8.2Doublet (d)~8.0
H-8~7.9Doublet (d)~8.0
H-7~7.8Triplet (t)~7.5
H-6~7.5Triplet (t)~7.5
H-2', H-6'~7.6Multiplet (m)
H-3', H-4', H-5'~7.5Multiplet (m)

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C=O)~162
C-2~148
C-8a~147
C-1'~137
C-7~135
C-2', C-6'~129
C-4'~129
C-3', C-5'~128
C-5~127
C-6~127
C-4a~121

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of this compound for NMR analysis and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. In many modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically done by maximizing the lock level and observing the free induction decay (FID) signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-220 ppm is typically required.

    • Number of Scans: A larger number of scans (hundreds to thousands) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify the chemical shift of each peak and integrate the area under each signal in the ¹H NMR spectrum to determine the relative number of protons.

  • Coupling Constant Measurement: For multiplet signals in the ¹H NMR spectrum, measure the coupling constants (J-values) to aid in structural assignment.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate coupling Measure Coupling Constants (¹H) peak_pick->coupling assign Assign Signals integrate->assign coupling->assign

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols: 3-Phenylquinazolin-4(3H)-one as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylquinazolin-4(3H)-one is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its rigid, fused-ring system provides a unique three-dimensional structure that can be readily functionalized at various positions, leading to a diverse array of pharmacologically active molecules. This document provides an overview of the applications of this compound as a key intermediate in the synthesis of novel therapeutic agents, complete with experimental protocols and data. Derivatives of this scaffold have shown significant potential in a range of therapeutic areas, including oncology, inflammation, and neurology.

Pharmacological Significance

The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. Key therapeutic areas where these compounds have shown promise include:

  • Anticancer Activity: Many derivatives have been synthesized and evaluated as potent anticancer agents. They often function by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.[1]

  • Anti-inflammatory and Analgesic Activity: The quinazolinone scaffold is also a key component in the development of novel anti-inflammatory and analgesic drugs. These compounds often exert their effects through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[2]

  • Anticonvulsant Activity: Several this compound derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy and other seizure-related disorders.[3]

  • Antibacterial Activity: The versatility of this scaffold extends to the development of new antibacterial agents, with some derivatives showing potent activity against multidrug-resistant bacterial strains.[4]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for various derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
A3 CytotoxicPC3 (Prostate)10[5]
MCF-7 (Breast)10[5]
HT-29 (Colon)12[5]
5c TubulinHT29 (Colon)5.53[6]
3c VEGFR-2/c-MetHCT-116 (Colorectal)1.184[7]
3e VEGFR-2/c-MetHCT-116 (Colorectal)3.403[7]
H3 CytotoxicA549 (Lung)<10[8]
H5 CytotoxicA549 (Lung)<10[8]
H6 CytotoxicA549 (Lung)<10[8]

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives

Compound IDActivityAssayResultReference
AS3 Anti-inflammatoryCarrageenan-induced paw edemaMore potent than diclofenac sodium[2]
11b Anti-inflammatoryCarrageenan-induced rat paw edemaHigher activity than indomethacin[9]
Compound 3 AnalgesicAcetic acid-induced writhingHigher activity than Aspirin and Indomethacin[10]

Table 3: Anticonvulsant Activity of this compound Derivatives

Compound IDAssayProtection (%)Reference
4b Maximal Electroshock (MES)Significant[3]
7b-f Maximal Electroshock (MES)Significant[3]
8a Maximal Electroshock (MES)Significant[3]
9b Maximal Electroshock (MES)Significant[3]
8 scPTZ100[11]
13 scPTZ100[11]
19 scPTZ100[11]

Table 4: Antibacterial Activity of this compound Derivatives

Compound IDTarget BacteriaMIC (µg/mL)Reference
4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p Staphylococcus aureus0.125 - 8[4]

Experimental Protocols

This section details the general synthetic procedures for preparing this compound and its derivatives, starting from anthranilic acid.

Protocol 1: Synthesis of 2-Substituted-3-phenyl-3H-quinazolin-4-one

This protocol outlines a common route for the synthesis of various 2-substituted this compound derivatives.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in pyridine, slowly add benzoyl chloride (1.1 equivalents) at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain 2-phenyl-4H-3,1-benzoxazin-4-one.[12]

Step 2: Synthesis of 2-Substituted-3-phenyl-3H-quinazolin-4-one

  • A mixture of 2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and an appropriate primary amine (e.g., aniline for 3-phenyl derivatives) or other nucleophile (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.[13]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-3-phenyl-3H-quinazolin-4-one derivative.

Protocol 2: Synthesis of 2-Hydrazino-3-phenyl-3H-quinazolin-4-one

This intermediate is useful for creating a variety of derivatives through condensation reactions.

  • Reflux a mixture of 2-mercapto-3-phenyl-3H-quinazolin-4-one (1 equivalent) and hydrazine hydrate (excess) in ethanol for 8-10 hours.

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to give 2-hydrazino-3-phenyl-3H-quinazolin-4-one.[2]

Protocol 3: Synthesis of 2-(N'-substituted-hydrazino)-3-phenyl-3H-quinazolin-4-one
  • A solution of 2-hydrazino-3-phenyl-3H-quinazolin-4-one (1 equivalent) in ethanol is treated with a catalytic amount of glacial acetic acid.

  • To this mixture, add the desired aldehyde or ketone (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the solution to room temperature, and collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and recrystallize to obtain the pure derivative.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Anthranilic Acid Intermediate1 2-Phenyl-4H-3,1-benzoxazin-4-one Start->Intermediate1 Acylation Intermediate2 This compound Core Intermediate1->Intermediate2 Amination/ Cyclization Derivatives Functionalized Derivatives Intermediate2->Derivatives Derivatization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Derivatives->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for drug discovery using the this compound scaffold.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by various this compound derivatives.

EGFR Signaling Pathway

Many anticancer derivatives of this compound act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

Inhibition of VEGFR-2 is a key strategy in cancer therapy to prevent angiogenesis (the formation of new blood vessels that supply tumors).

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Quinazolinone Inhibitor Inhibitor->VEGFR2 AuroraA_Pathway cluster_cell_cycle Cell Cycle G2 G2 Phase M M Phase (Mitosis) G2->M Spindle Mitotic Spindle Formation M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AuroraA Aurora Kinase A AuroraA->G2 Mitotic Entry AuroraA->Spindle Centrosome Maturation Arrest Cell Cycle Arrest & Apoptosis AuroraA->Arrest Inhibitor Quinazolinone Inhibitor Inhibitor->AuroraA COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Quinazolinone Inhibitor Inhibitor->COX2

References

Application Notes and Protocols for Antibacterial 3-Phenylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial applications of 3-Phenylquinazolin-4(3H)-one derivatives, including quantitative activity data, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Introduction

Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, 3-phenyl-substituted quinazolinones have emerged as a particularly promising scaffold for the development of novel antibacterial agents. These compounds have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA). This document outlines the antibacterial efficacy of selected derivatives and provides standardized protocols for their in vitro evaluation.

Quantitative Antibacterial Activity

The antibacterial efficacy of various this compound derivatives has been evaluated against several bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) and, where available, IC50 values, are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)IC50 (µg/mL)Reference
4a Staphylococcus aureus0.125-8-[1]
4c Staphylococcus aureus0.125-8-[1]
4e Staphylococcus aureus0.125-8-[1]
4f Staphylococcus aureus0.125-8-[1]
4g Staphylococcus aureus0.125-8-[1]
4i Staphylococcus aureus0.125-8-[1]
4o Staphylococcus aureus0.125-8-[1]
4p Staphylococcus aureus0.125-8-[1]
4'c Staphylococcus aureus0.03-0.25-[2]
4'e Staphylococcus aureus0.03-0.25-[2]
4'f Staphylococcus aureus0.03-0.25-[2]
4'h Staphylococcus aureus0.03-0.25-[2]
6-bromo-3-(2-fluorophenyl)quinazolin-4(3H)-one Staphylococcus aureus3616.0±1.9[3]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) Staphylococcus aureus25.6 ± 0.5-[4][5]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) Bacillus subtilis24.3 ± 0.4-[4][5]
Compound A-1 Staphylococcus aureus--[6]
Compound A-1 Streptococcus pyogenes--[6]

Note: A hyphen (-) indicates that the data was not reported in the cited literature.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µg/mL)IC50 (µg/mL)Reference
7-Chloro-3-phenylquinazolin-4(3H)-one Escherichia coli3818.5±4.0[3]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) Pseudomonas aeruginosa30.1 ± 0.6-[4][5]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) Escherichia coli25.1 ± 0.5-[4][5]
Compound 4a Escherichia coli8-[7]
Compound 4c Escherichia coli8-[7]
Compound 5a Escherichia coli-3.19-4.17 µM (IC50)[8]
Compound 5c Escherichia coli-3.19-4.17 µM (IC50)[8]
Compound 5d Escherichia coli-3.19-4.17 µM (IC50)[8]

Note: A hyphen (-) indicates that the data was not reported in the cited literature.

Table 3: Cytotoxicity Data for Selected this compound Derivatives

Compound IDCell LineCC50 (µg/mL)Selectivity Index (SI)Reference
4c Vero>10->10040->200[1]
4e Vero>10->10040->200[1]
4g Vero>10->10040->200[1]
4'c Vero>5>167[2]
4'e Vero>5>83.4[2]

Note: Selectivity Index (SI) is calculated as CC50 / MIC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from methodologies described for testing quinazolinone derivatives.[9]

1. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a stock solution of each test compound and the positive control antibiotic.

  • Perform serial two-fold dilutions of the test compounds and control antibiotic in MHB directly in the 96-well plates. The final concentration range should typically span from 0.03 to 256 µg/mL.

  • Prepare the bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compounds, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Antibacterial Susceptibility Testing using Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.[10][11]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic solution

  • Sterile cork borer or well cutter (6 mm diameter)

  • Sterile swabs

  • Incubator

2. Procedure:

  • Prepare the bacterial inoculum and adjust it to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension to create a lawn.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 10 µg/mL) into separate wells.[10]

  • Add the positive control antibiotic and the solvent (negative control) to other wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antibacterial Evaluation start Starting Materials (e.g., Anthranilic Acid, Phenyl Isothiocyanate) synthesis Chemical Synthesis of This compound Derivatives start->synthesis Reaction purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Primary Screening (e.g., Agar Well Diffusion) characterization->screening mic MIC Determination (Broth Microdilution) screening->mic Active Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) mic->cytotoxicity mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay, Docking) cytotoxicity->mechanism

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Proposed Mechanism of Action

Several studies suggest that quinazolinone derivatives may exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[7][9] The following diagram illustrates this proposed mechanism.

mechanism_of_action derivative This compound Derivative cell_entry Bacterial Cell Entry derivative->cell_entry dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) cell_entry->dna_gyrase Targets inhibition Inhibition dna_gyrase->inhibition dna_replication DNA Replication Blocked inhibition->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death

Caption: Proposed Inhibition of Bacterial DNA Gyrase.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel antibacterial agents. The data presented herein highlights the significant activity of these derivatives against clinically relevant bacteria. The provided protocols offer a standardized approach for the continued evaluation and development of this promising class of compounds. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these findings into potential therapeutic applications.

References

The 3-Phenylquinazolin-4(3H)-one Scaffold: A Privileged Structure in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – The 3-phenylquinazolin-4(3H)-one core structure has emerged as a highly versatile and privileged scaffold in the design and development of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and other diseases. This application note provides an overview of the role of this chemical moiety in targeting various kinases, presents key quantitative data, and offers detailed protocols for the evaluation of these compounds.

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[1][2] The quinazolinone core, particularly the 3-phenyl substituted variant, has proven to be an effective pharmacophore for designing inhibitors that target the ATP-binding site of these enzymes.[3][4] Derivatives of this scaffold have shown significant inhibitory activity against a range of important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Aurora Kinases, and others, making them a focal point for drug discovery efforts.[5][6][7][8]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against several key kinase targets. This data, compiled from multiple studies, highlights the potential for developing highly potent inhibitors based on this scaffold.

Compound ID/SeriesTarget Kinase(s)IC50 (µM)Cell Line (for cellular assays)GI50/IC50 (µM) (Cellular)Reference
Compound 8b EGFR0.00137--[7]
Compound (S)-C5 PI3Kα-HCT116, MCF-7Potent[5]
Compound (S)-C8 PI3Kα-HCT116, MCF-7Potent[5]
BIQO-19 Aurora Kinase A-H1975 (EGFR-TKI resistant NSCLC)Effective Inhibition[6][9]
Quinazolin-4(3H)-one 2i CDK2, HER2, EGFRPotentMCF-7, A2780-[8][10]
Quinazolin-4(3H)-one 3i CDK2, HER2, EGFRPotentMCF-7, A2780-[8][10]
Quinazolin-4-one 48c PI3Kδ, HDAC6< 0.010MV411Good antiproliferative activity[11]
Quinazolin-4-amine 6 Aurora Kinase APotentMultiple human tumor cellsEffective suppression[12]
2-phenylquinazolin-4(3H)-one 33 --MCF-71.35[13]
2-phenylquinazolin-4(3H)-one 34 --HepG23.24[13]
3-phenylquinazolin-2,4(1H,3H)-dione 3c VEGFR-2, c-Met0.083 (VEGFR-2), 0.048 (c-Met)HCT-1161.184[14]
3-phenylquinazolin-2,4(1H,3H)-dione 3e VEGFR-2, c-Met-HCT-1163.403[14]
Isatin–quinazoline hybrid 6c CDK2, EGFR, VEGFR-2, HER20.183 (CDK2), 0.083 (EGFR), 0.076 (VEGFR-2), 0.138 (HER2)HepG2, MCF-7, MDA-MB-231, HeLaPotent[15]

Note: "Potent" and "Effective Inhibition" are used where specific IC50 values were not provided in the abstract. Direct comparison of IC50 values should be made with caution due to variations in assay conditions across different studies.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. Add 5 µL of the test compound dilution to the wells of the assay plate. b. Add 10 µL of a solution containing the kinase and its substrate to each well. c. Incubate the plate at room temperature for 10-15 minutes. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. e. Incubate the reaction at 30°C for 1 hour.[10]

  • Signal Detection: a. Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[16]

  • Data Analysis: a. The luminescence signal is inversely correlated with kinase activity. b. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[16]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a DMSO-only vehicle control. c. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[16]

Visualizations of Key Processes

To further elucidate the context of this compound based kinase inhibitors, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Growth mTOR->Growth EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Start Start: Compound Library BiochemAssay Biochemical Assay (e.g., In Vitro Kinase Assay) Start->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 CellAssay Cell-Based Assay (e.g., Proliferation Assay) IC50->CellAssay GI50 Determine GI50 CellAssay->GI50 SAR Structure-Activity Relationship (SAR) Analysis GI50->SAR SAR->BiochemAssay Iterative Design LeadOpt Lead Optimization SAR->LeadOpt End Candidate Drug LeadOpt->End

Caption: General workflow for kinase inhibitor screening.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its synthetic tractability and ability to be modified to achieve high potency and selectivity against various kinases underscore its importance in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery, facilitating the ongoing efforts to develop next-generation targeted cancer therapies.

References

Antioxidant Properties of Novel 3-Phenylquinazolin-4(3H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the antioxidant properties of novel 3-Phenylquinazolin-4(3H)-one derivatives. The information compiled herein is intended to guide researchers in the evaluation of this promising class of compounds as potential therapeutic agents against oxidative stress-related pathologies.

Introduction

Quinazolin-4(3H)-one derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of biological activities.[1][2] Recent research has highlighted the potential of 3-phenyl substituted analogs as potent antioxidant agents.[3][4] These compounds are hypothesized to exert their antioxidant effects through various mechanisms, including direct radical scavenging, metal ion chelation, and potential modulation of intracellular antioxidant signaling pathways.[1][3] The presence of phenolic moieties on the phenyl ring at the 3-position appears to be a key determinant of their antioxidant capacity.[1][4] This document outlines the methodologies for evaluating these properties and presents a summary of reported quantitative data.

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant capacity of novel this compound derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an antioxidant, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. The following tables summarize the reported IC50 values for different derivatives in key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of 3-Substituted Quinazolin-4(3H)-one Derivatives

Compound IDSubstitution Pattern on 3-Phenyl RingIC50 (µM)Reference CompoundReference Compound IC50 (µM)
5h 2,3-dihydroxy3.98 ± 0.12Ascorbic Acid11.35 ± 0.21
5k 2,5-dihydroxy4.56 ± 0.09Trolox8.02 ± 0.15
5d 3,4-dihydroxy10.23 ± 0.31Ascorbic Acid11.35 ± 0.21
5b 4-hydroxy> 50Trolox8.02 ± 0.15

Data extracted from Pele et al., 2022.[3]

Table 2: ABTS Radical Cation Scavenging Activity of 3-Substituted Quinazolin-4(3H)-one Derivatives

Compound IDSubstitution Pattern on 3-Phenyl RingIC50 (µM)Reference CompoundReference Compound IC50 (µM)
5h 2,3-dihydroxy2.87 ± 0.08Ascorbic Acid8.51 ± 0.18
5k 2,5-dihydroxy3.12 ± 0.11Trolox5.34 ± 0.11
5d 3,4-dihydroxy7.89 ± 0.25Ascorbic Acid8.51 ± 0.18
5a 2-hydroxy15.42 ± 0.43Trolox5.34 ± 0.11

Data extracted from Pele et al., 2022.[3]

Table 3: Superoxide Anion Radical Scavenging Activity of 2-Aryl-4(3H)-quinazolinone Derivatives

Compound IDSubstitution Pattern on 2-Aryl RingIC50 (µM)Reference CompoundReference Compound IC50 (µM)
5 4-hydroxy0.57 ± 0.01Quercetin Dihydrate94.1 ± 1.1
6 4-hydroxy-3-methoxy0.62 ± 0.02Quercetin Dihydrate94.1 ± 1.1
14 3,4-dihydroxy0.78 ± 0.03Quercetin Dihydrate94.1 ± 1.1
1 Unsubstituted> 50Quercetin Dihydrate94.1 ± 1.1

Note: Data for 2-aryl derivatives is presented as a reference for potential superoxide scavenging activity. Specific data for 3-phenyl derivatives is currently limited in the literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of results.

Synthesis of this compound Derivatives

A general synthetic route to obtain phenolic derivatives of 3-substituted quinazolin-4(3H)-ones involves a multi-step process starting from anthranilic acid.[1]

Step 1: Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

  • Reflux a mixture of anthranilic acid and an appropriate isothiocyanate derivative in ethanol.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: S-Alkylation

  • React the 2-mercapto-quinazolin-4(3H)-one intermediate with an alkylating agent (e.g., ethyl bromoacetate) in a suitable solvent in the presence of a base.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Isolate the product by extraction and purify by column chromatography.

Step 3: Hydrazinolysis

  • Treat the S-alkylated intermediate with hydrazine hydrate in a suitable solvent.

  • Stir the reaction at room temperature.

  • Collect the resulting hydrazide precipitate by filtration.

Step 4: Condensation to Form the Final Product

  • Condense the hydrazide intermediate with a substituted benzaldehyde in a suitable solvent, often with a catalytic amount of acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction, and collect the final this compound derivative by filtration, followed by recrystallization for purification.

G A Anthranilic Acid C 2-Mercapto-3-substituted- quinazolin-4(3H)-one A->C Reflux in Ethanol B Isothiocyanate B->C D S-Alkylation C->D Alkylating Agent E Hydrazinolysis D->E Hydrazine Hydrate F Condensation E->F Substituted Benzaldehyde G Final this compound Derivative F->G

Synthetic workflow for this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound derivatives)

  • Reference standard (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the reference standard in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain methanol instead of the test compound.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[3][4]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Reference standard (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the reference standard.

  • In a 96-well plate, add a small volume of the test compound or standard (e.g., 10 µL).

  • Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

  • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Superoxide Anion Radical Scavenging Assay

This assay generates superoxide radicals (O2•−) in situ, typically through a non-enzymatic system like phenazine methosulfate-NADH (PMS-NADH) or an enzymatic system like xanthine/xanthine oxidase. The scavenging of these radicals is monitored by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

Materials:

  • Nitroblue tetrazolium (NBT)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phenazine methosulfate (PMS)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Reference standard (e.g., Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of NBT, NADH, and PMS in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the NBT and NADH solutions to each well.

  • Initiate the reaction by adding the PMS solution.

  • Incubate at room temperature for a short period (e.g., 5 minutes).

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of superoxide radical scavenging activity and the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis A Prepare Reagents (DPPH, ABTS•+, or O2•− system) C Mix Reagents and Test Compounds in 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate (Time and Temperature as per protocol) C->D E Measure Absorbance at specific wavelength D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

General workflow for in vitro antioxidant assays.

Mechanism of Antioxidant Action and Signaling Pathways

The antioxidant properties of this compound derivatives are believed to stem from their chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring. These groups can readily donate a hydrogen atom to neutralize free radicals.[1] Beyond direct scavenging, these compounds may also exert their effects by modulating cellular antioxidant defense mechanisms. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[6][7][8]

Under normal physiological conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6][8] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for maintaining redox homeostasis. While direct evidence for this compound derivatives activating this pathway is still emerging, it represents a plausible and significant mechanism for their observed antioxidant effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change QZ This compound Derivative QZ->Keap1 Potential interaction Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Cell Cellular Protection Genes->Cell

Potential Keap1-Nrf2 signaling pathway activation by quinazolinones.

Conclusion

The novel this compound derivatives represent a promising scaffold for the development of new antioxidant agents. The provided protocols and data serve as a foundational guide for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the precise molecular mechanisms, including their interaction with key signaling pathways like Keap1-Nrf2, and evaluating their efficacy in cellular and in vivo models of oxidative stress.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Potential of 3-Phenylquinazolin-4(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives, particularly the 3-phenylquinazolin-4(3H)-one scaffold, represent a promising class of compounds with a wide spectrum of biological activities, including significant anti-inflammatory properties.[1] These compounds have garnered considerable interest in medicinal chemistry due to their potential to modulate key inflammatory pathways. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of novel this compound derivatives. The methodologies described herein cover both in vivo and in vitro models to assess efficacy and elucidate the underlying mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes and modulation of critical signaling pathways like NF-κB and PI3K/Akt.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory efficacy of various this compound derivatives has been quantified in several studies. The following tables summarize key data from in vivo and in vitro assessments.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time Point (hours)Paw Edema Volume Reduction (%)Reference Compound
QA-1-465.51Indomethacin
QA-2-482.75Indomethacin
QA-4-462.06Indomethacin
QA-6-481.03Indomethacin
QA-7-463.79Indomethacin
QB2--Significant-
QF8--Significant-
Compound 450-Similar to Celecoxib (20 mg/kg)Celecoxib

Data adapted from multiple sources.[2][3][4]

Table 2: In Vitro COX-2 Inhibitory Activity

Compound IDCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference Compound
PYZ160.5210.73Celecoxib (0.78 µM)
BXZ40.25-Celecoxib (0.071 µM)
IXZ30.95--
PYZ210.08--

Note: These compounds are quinazolinone derivatives, highlighting the potential for this scaffold to inhibit COX-2.[5]

Table 3: Inhibition of Pro-inflammatory Cytokines and NF-κB

Compound IDAssayCell LineIC50 (µM)Effect
Compound 19IL-6 ProductiondTHP-10.84Strong inhibition
Compound 19TNF-α ProductiondTHP-14.0Potent inhibition
Compound 16NF-κB ActivationHEK2930.8Potent inhibition

Data for quinazoline derivatives demonstrating the potential for 3-phenylquinazolin-4(3H)-ones to modulate these pathways.[6]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard and highly reproducible method for screening potential acute anti-inflammatory agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-250g) or Swiss albino mice (20-30g)

  • This compound test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with a 12-hour light/dark cycle and free access to food and water.

  • Grouping: Divide the animals into groups (n=6-10 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III-V: Test compounds at different doses (e.g., low, medium, high)

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: ((Vt - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: ((Control Paw Edema - Treated Paw Edema) / Control Paw Edema) * 100.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This colorimetric assay determines the ability of test compounds to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 cofactor solution

  • COX-2 assay buffer

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add the test compound at various concentrations or the reference inhibitor. For control wells, add the vehicle.

    • Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation:

    • Add the colorimetric substrate solution (containing TMPD).

    • Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the log of the compound concentration.

NF-κB Activation Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity in response to an inflammatory stimulus.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compounds

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-24 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value.

Western Blot Analysis of Signaling Proteins (p-Akt, p-EGFR)

This protocol allows for the semi-quantitative analysis of the phosphorylation status of key proteins in inflammatory signaling pathways.

Materials:

  • Cell line of interest (e.g., macrophage-like cells, cancer cell lines)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat with the test compound for the desired time.

    • Lyse the cells on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.

Visualizations

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_assays Assays animal_model Rodent Model (Rat/Mouse) drug_admin Compound Administration animal_model->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement data_analysis_vivo Calculate % Inhibition paw_measurement->data_analysis_vivo cell_culture Cell Culture (e.g., Macrophages, HEK293) compound_treatment Compound Treatment cell_culture->compound_treatment stimulation Inflammatory Stimulus (LPS/TNF-α) compound_treatment->stimulation western_blot Western Blot compound_treatment->western_blot cox_assay COX-2 Inhibition stimulation->cox_assay nfkb_assay NF-κB Reporter stimulation->nfkb_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound compounds.

Caption: Putative anti-inflammatory mechanism of this compound compounds via inhibition of PI3K/Akt and NF-κB signaling pathways.

References

Application Notes: In Vitro Evaluation of 3-Phenylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinone, particularly the 3-phenylquinazolin-4(3H)-one scaffold, represents a significant class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1][2] These derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5] Their therapeutic potential often stems from the inhibition of key cellular signaling pathways. For instance, many quinazoline derivatives exert cytotoxic effects on cancer cells by targeting and inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8] This document provides detailed protocols for the in vitro assessment of this compound derivatives, focusing on cytotoxicity, enzyme inhibition, and antioxidant activity, tailored for researchers in drug discovery and development.

Key In Vitro Applications and Mechanisms

  • Anticancer and Cytotoxicity: The primary application for testing these compounds is in oncology. The protocols detailed below (MTT, SRB, LDH) are designed to quantify the cytotoxic and antiproliferative effects of these derivatives against various cancer cell lines. The underlying mechanism often involves the inhibition of protein kinases that are critical for carcinogenesis.[1]

  • Enzyme Inhibition: Quinazolinone derivatives have been identified as potent inhibitors of various enzymes.[1] Key targets include tyrosine kinases (EGFR, VEGFR), cyclooxygenase-2 (COX-2), and phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammation.[8][9][10][11]

  • Antioxidant Activity: Many quinazolinone derivatives possess antioxidant properties, which can be evaluated by their ability to scavenge free radicals.[5][12] Assays such as DPPH and ABTS are used to quantify this activity, which is relevant for pathologies involving oxidative stress.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives against Human Cancer Cell Lines

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
Quinazolinone-thiazol hybrid (A3)PC3Prostate Cancer10[2]
Quinazolinone-thiazol hybrid (A3)MCF-7Breast Cancer10[2]
Quinazolinone-thiazol hybrid (A3)HT-29Colorectal Cancer12[2]
2-(chloromethyl)-3-phenyl... (H3)A549Lung Cancer< 10[13]
2-(chloromethyl)-3-phenyl... (H5)A549Lung Cancer< 10[13]
Quinazolinone-morpholine hybrid (1)A549Lung Cancer2.83[14]
6-Bromo quinazolinone (8a)MCF-7Breast Cancer15.85 ± 3.32[8]
Quinazolinone hydrazide (3j)MCF-7Breast Cancer0.20 ± 0.02[15][16]
Quinazolinone hydrazide (3g)A2780Ovarian Cancer0.14 ± 0.03[16][17]
Quinazolinone-1,2,3-triazole (6b)MCF-7Breast Cancer0.19 ± 0.03 (EGFR inhibition)[7]
(S)-C5HCT116Colorectal CancerNot specified, potent activity[11]
(S)-C5MCF-7Breast CancerNot specified, potent activity[11]

Table 2: In Vitro Enzyme Inhibition by this compound Derivatives

Compound/Derivative ClassTarget EnzymeInhibitionIC₅₀ (µM)Reference
Quinazolinone-1,2,3-triazole (6b)EGFRAnticancer0.19 ± 0.03[7]
Quinazolinone-1,2,3-triazole (10)EGFRAnticancer0.51 ± 0.04[7]
Quinazolinone hydrazide (2i)CDK2AnticancerPotent[15][16]
Quinazolinone hydrazide (3i)HER2AnticancerPotent[15][16]
Quinazolinone hydrazide (2j)VEGFR2Anticancer0.247 ± 0.015[15]
3-Aryl-2-(benzylthio)quinazolinone (5a)α-GlucosidaseAntidiabetic12.548 ± 0.542[9]
3-Aryl-2-(benzylthio)quinazolinone (5a)COX-2Anti-inflammatory> 100 µg/mL (% Inhibition)[9]
(S)-C5PI3KαAnticancerPotent[11]

Table 3: In Vitro Antioxidant Activity of this compound Derivatives

Compound/Derivative ClassAssayAntioxidant ActivityIC₅₀ (µM)Reference
Phenolic quinazolinone (5h)ABTS Radical ScavengingRadical ScavengerLower than Trolox[5]
Phenolic quinazolinone (5k)ABTS Radical ScavengingRadical ScavengerLower than Trolox[5]
Phenolic quinazolinone (5b)DPPH Radical ScavengingRadical ScavengerPotent[5]
Phenolic quinazolinone (5h)DPPH Radical ScavengingRadical ScavengerPotent[5]
Phenolic quinazolinone (5h)NO Radical ScavengingRadical ScavengerPotent[5]
3-Aryl-2-thioxo-quinazolinone (3h)DPPH Radical ScavengingRadical Scavenger0.191 ± 0.011 (mM)[9]

Experimental Workflows and Signaling Pathways

G cluster_workflow General Workflow for In Vitro Cytotoxicity Assays start Start: Prepare Cancer Cell Culture seed Seed Cells into 96-well Plates (1,000-100,000 cells/well) start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat Cells with Serial Dilutions of Quinazolinone Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 assay Perform Specific Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubate2->assay measure Measure Absorbance (Spectrophotometer) assay->measure analyze Data Analysis: Calculate % Viability and IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for assessing the cytotoxicity of novel quinazolinone compounds.[6]

G cluster_mtt Principle of the MTT Assay live_cell Viable Cell with Active Mitochondria reductase Mitochondrial Reductase Enzymes live_cell->reductase mtt MTT (Yellow, Soluble Tetrazolium) mtt->reductase Substrate formazan Formazan (Purple, Insoluble) reductase->formazan Reduction solubilize Solubilization (e.g., DMSO) formazan->solubilize measure Measure Absorbance (~570 nm) solubilize->measure

Caption: The MTT assay principle relies on mitochondrial conversion of MTT to formazan.[18][19]

G cluster_pathway Simplified EGFR/VEGFR Signaling Pathway Inhibition ligand Growth Factor (EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer quinazolinone This compound Derivative quinazolinone->receptor Inhibition pi3k PI3K/AKT Pathway dimer->pi3k ras RAS/MAPK Pathway dimer->ras downstream Downstream Signaling pi3k->downstream ras->downstream response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Quinazolinones often inhibit EGFR/VEGFR signaling, blocking cancer progression.[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[18][19]

Materials:

  • This compound compounds

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[20][21]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18][21]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18][19]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[6]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium. Allow the plates to air dry completely.[6]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.[6]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released from damaged cells into the culture medium.[6]

Materials:

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Set up additional control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Background control: Medium only.[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution (if provided). Measure the absorbance at 490 nm.[6]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Protocol 4: DPPH Radical Scavenging Assay

This assay evaluates antioxidant activity by measuring the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5][22]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol or DMSO

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of DPPH solution.[22]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22][23]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A control containing only the solvent and DPPH solution is also measured.[23]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100. The IC₅₀ value is determined from a plot of inhibition percentage against compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Phenylquinazolin-4(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting materials for the synthesis of this compound and its derivatives are anthranilic acid and its derivatives.[1][2][3] Other approaches utilize 2-aminobenzamides.[4][5]

Q2: What is a common intermediate in the synthesis of quinazolinones?

A common and highly reactive intermediate used in the synthesis of 4(3H)-quinazolinones is 2-methyl-4H-3,1-benzoxazin-4-one, which can be synthesized from anthranilic acid.[1][3] This intermediate readily reacts with primary amines to form the desired quinazolinone.[1]

Q3: Can microwave irradiation be used to improve the synthesis?

Yes, microwave-assisted synthesis has been reported to be an effective method for producing quinazolin-4-ones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3]

Q4: Are there any "green" or environmentally friendly synthetic approaches?

Green chemistry approaches for the synthesis of 3-substituted-quinazolin-4(3H)-ones have been developed.[3] These methods may involve the use of deep eutectic solvents or solvent-free conditions to minimize the use of hazardous materials.[3][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in chemical synthesis. Here’s a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as anthranilic acid or aniline can lead to side reactions and a significant reduction in product yield.[7]

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.

    • Experimental Protocol:

      • Purification of Solid Reactants: Recrystallize solid starting materials from an appropriate solvent (e.g., ethanol, hexanes).

      • Purification of Liquid Reactants: Distill liquid starting materials, potentially under reduced pressure.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.

    • Troubleshooting Step: Perform small-scale screening reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal condition.[7] Monitor progress using TLC or LC-MS.

  • Incorrect Solvent: The polarity and boiling point of the solvent can dramatically influence the reaction's success.[7]

    • Troubleshooting Step: Conduct the reaction in a range of solvents with differing polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[7] For certain quinazoline syntheses, polar solvents like DMF and water have been shown to be highly effective.[7]

  • Inactive Catalyst: If your synthesis is catalyst-dependent, the catalyst's activity is crucial.

    • Troubleshooting Step: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities from the starting materials or solvent. Optimize the catalyst loading.[7]

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Starting Materials (Recrystallization/Distillation) purity_ok->purify No optimize_temp Optimize Reaction Temperature (Screening) purity_ok->optimize_temp Yes purify->check_purity temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Optimize Solvent (Screening) temp_ok->optimize_solvent No success Successful Synthesis temp_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok check_catalyst Check Catalyst Activity (If applicable) solvent_ok->check_catalyst No solvent_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok catalyst_ok->success Yes consult Consult Further Literature or Technical Support catalyst_ok->consult No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Purification Challenges

Even with a good yield, isolating the pure product can be difficult.

Possible Causes and Solutions:

  • Product Precipitation/Crystallization Issues: The product may not crystallize properly from the reaction mixture or during recrystallization.

    • Troubleshooting Step: Ensure the correct solvent or solvent mixture is being used for recrystallization. Slow cooling of the solution can promote the formation of purer crystals.

    • Experimental Protocol:

      • Recrystallization Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.

  • Irreversible Adsorption on Silica Gel: The product may bind too strongly to the silica gel during column chromatography.

    • Troubleshooting Step: Try adding a small amount of a polar solvent like triethylamine or acetic acid to the eluent to compete with the product for binding sites on the silica. Alternatively, consider using a different stationary phase like alumina.

Data Presentation: Comparison of Synthetic Methods

MethodStarting MaterialsCatalyst/ReagentSolventTemperatureYield (%)Reference(s)
One-Pot Three-ComponentAnthranilates, Arenediazonium salts, NitrilesNone (Metal-free)R-CN60-120 °CModerate-Excellent[8]
Mechanochemical Synthesis2-Aminobenzamides, Aldehydeso-Iodoxybenzoic acid (IBX)Solvent-freeRoom TemperatureFair[4]
Oxidation-Cyclization2-Aminobenzamides, StyrenesTBHP, p-TsOHDMSONot specifiedup to 70%[5]
Microwave-Assisted Solid PhaseAnthranilic acid, Acetic anhydride, AmmoniaSolid supportMicrowaveOptimized80%
Conventional HeatingAnthranilic acid, Phenyl isothiocyanateTriethylamineEthanol70 °CGood[9]
Green Chemistry ApproachBenzoxazinone, AminesCholine chloride:ureaDeep Eutectic Solvent80 °CGood[3]

Experimental Protocols

Protocol 1: One-Pot Three-Component Synthesis of 3-Arylquinazolin-4(3H)-ones[9]
  • To a solution of the anthranilate (0.10–0.13 mmol, 1.0 equiv) in the appropriate nitrile solvent (1.0–1.3 mL, 0.1 M), add the arenediazonium salt (0.13–0.17 mmol, 1.3 equiv).

  • Stir the reaction mixture at 60 °C in a closed flask under an air atmosphere for the required time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-arylquinazolin-4(3H)-one.

Protocol 2: Synthesis from Anthranilic Acid and Phenyl Isothiocyanate[10]
  • In a reaction vessel, dissolve anthranilic acid derivatives (1 equiv) and phenyl isothiocyanate derivatives (1 equiv) in ethanol.

  • Add triethylamine (as a base) to the mixture.

  • Heat the reaction mixture at 70 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product.

  • Further purify the product by recrystallization.

General Synthesis and Purification Workflow

Synthesis_Workflow start Start reaction Reaction Setup (Reactants, Solvent, Catalyst) start->reaction heating Heating & Stirring (Conventional or Microwave) reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Workup (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Phenylquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

General FAQs

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is often used as a primary purification step due to its simplicity and cost-effectiveness, particularly for removing baseline impurities.[1] For separations of compounds with differing polarities or to achieve higher purity, column chromatography is the preferred method.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities often originate from unreacted starting materials, such as anthranilic acid and its derivatives, or by-products formed during the cyclization reaction.[1] Identification of these impurities can be achieved using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Q3: What should I do if my purified this compound still shows impurities?

A3: If residual impurities are detected after an initial purification step, a secondary purification using a different technique is advisable.[1] For example, if column chromatography was performed first, a subsequent recrystallization can significantly enhance the purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient may improve separation.[1]

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures.

Troubleshooting Guide: Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small increments.- Select a solvent in which the compound is more soluble when hot.
Oiling out (formation of an oil instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated or cooling too rapidly.- Presence of significant impurities.[1]- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]- Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[1]
No crystal formation upon cooling - Too much solvent was used.- The chosen solvent is not ideal.[1]- Reheat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce crystallization.[2]- Add a seed crystal of the pure compound.[2]- Cool the solution in an ice bath to further decrease solubility.[1]
Low recovery of purified product - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Select a different solvent or a solvent mixture in which the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1]
Colored impurities remain in the final product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before allowing the solution to cool.[1]
FAQs: Recrystallization

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: An ideal solvent should completely dissolve the compound at its boiling point but only sparingly at room temperature or below.[1] Ethanol is a commonly reported and effective solvent for recrystallizing this compound and its derivatives.[3] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific sample.[1]

Q2: When is a two-solvent recrystallization system necessary?

A2: A two-solvent system is employed when no single solvent meets the desired solubility criteria. This method involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then cooled to promote crystallization.[1]

Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying a Crude Product b Add minimal hot ethanol a->b c Hot Filtration (optional) b->c Insoluble impurities present d Slow Cooling c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with cold ethanol f->g h Dry under vacuum g->h i i h->i Pure this compound

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase.

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the solvent system using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use a larger column or reduce the amount of sample loaded.
Compound is not eluting from the column - The eluent is not polar enough.- The compound is highly polar and strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent.- If the compound is basic, adding a small amount of triethylamine to the eluent can help.
Compound elutes too quickly (low retention) - The eluent is too polar.- Decrease the polarity of the eluent.
Streaking or tailing of bands - The sample was not loaded in a narrow band.- The compound is sparingly soluble in the eluent.- The compound is interacting strongly with the stationary phase (e.g., basic compounds on acidic silica).- Dissolve the sample in a minimal amount of solvent for loading.- Choose a solvent system in which the compound is more soluble.- Add a modifier to the eluent (e.g., triethylamine for basic compounds).
Cracked or channeled column bed - The column ran dry.- The packing was not allowed to settle properly.- Always keep the solvent level above the top of the stationary phase.- Ensure the silica gel is fully settled before loading the sample.
FAQs: Column Chromatography

Q1: How do I choose the right solvent system (eluent) for purifying this compound?

A1: The selection of an appropriate eluent is crucial and is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] Common solvent systems for quinazolinone derivatives include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

Q2: How much stationary phase (silica gel) should I use?

A2: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample to be purified. For difficult separations, a higher ratio is recommended.

Q3: My compound seems to be decomposing on the silica gel column. What can I do?

A3: Some compounds are sensitive to the acidic nature of silica gel. You can test for stability by performing a 2D TLC.[4] If decomposition is observed, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, reverse-phase chromatography can be a suitable option.[4]

Quantitative Data for Purification
Purification Method Parameter Typical Values/Conditions Notes
Recrystallization SolventEthanolA commonly used and effective solvent.
Yield48% - 71%Yields can vary depending on the purity of the crude product.[3]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.
Eluent System 1n-heptane / ethyl acetate (70:30)Effective for some quinazolinone derivatives.
Eluent System 2petroleum ether / ethyl acetate (15:1 to 10:1)Suitable for related 2-phenylquinazolin-4(3H)-one derivatives.
Eluent System 3Hexane / Ethyl Acetate (e.g., 2:1)A good starting point for moderately polar quinazolinones.[1]
Eluent System 4Dichloromethane / MethanolUsed for more polar quinazolinone derivatives.[1]
Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation a TLC Analysis for Eluent Selection b Pack Column with Silica Gel Slurry a->b c Dissolve Crude Product b->c d Load Sample onto Column c->d e Elute with Solvent System d->e f Collect Fractions e->f g Monitor Fractions by TLC f->g h Combine Pure Fractions g->h i Remove Solvent h->i j j i->j Purified Product

Caption: Workflow for column chromatography purification.

References

optimization of reaction conditions for 3-Phenylquinazolin-4(3h)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 3-Phenylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and related derivatives?

A1: Several efficient methods exist for the synthesis of the quinazolin-4(3H)-one scaffold. Common approaches include:

  • One-Pot, Three-Component Reactions: These methods offer high efficiency by combining multiple starting materials in a single step. A notable example involves the reaction of arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions.[1]

  • Cyclization from Anthranilic Acid Derivatives: A widely used method involves the cyclization of anthranilic acid or its derivatives (like 2-aminobenzamide) with various reagents.[2][3] One popular variation proceeds through a 3,1-benzoxazin-4-one intermediate, which is then reacted with a primary amine to form the quinazolinone ring.[4][5]

  • Oxidative Cross-Coupling: Iodine-promoted oxidative cross-coupling reactions have been developed for synthesizing specific quinazolinone derivatives under mild conditions.[6]

  • Green Chemistry Approaches: Modern methods utilize microwave irradiation or deep eutectic solvents (DES) to reduce reaction times and environmental impact.[5]

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and eliminate these impurities?

A2: Multiple spots on a TLC plate indicate a mixture of compounds, which is a common issue.[7] The primary suspects are:

  • Unreacted Starting Materials: Spots may correspond to unreacted anthranilic acid, 2-aminobenzamide, or the corresponding aniline.

    • Solution: To confirm, co-spot the reaction mixture with the pure starting materials on the same TLC plate.[7] If starting materials are present, consider extending the reaction time or moderately increasing the temperature.[7]

  • Incompletely Cyclized Intermediate: An open-chain intermediate can be present if the final ring-closing step is incomplete.

    • Solution: Promote complete cyclization by increasing the reaction temperature or using a dehydrating agent.[7]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and an anhydride (like acetic anhydride), the 2-substituted-3,1-benzoxazin-4-one is a key intermediate.[7] Incomplete reaction with the amine will leave this intermediate as an impurity.[4][7]

    • Solution: Ensure the stoichiometry of the amine is sufficient and that reaction conditions favor the ring-opening and subsequent cyclization.[7]

Q3: What is the most effective method to purify the final this compound product?

A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction.[8]

  • Recrystallization: This is an excellent first-choice method for solid products to remove baseline impurities.[8] The key is to find a solvent (or a pair of miscible solvents) in which the product is soluble when hot and insoluble when cold.[8] Ethanol is often a suitable solvent for recrystallizing quinazolinones.[5]

  • Flash Column Chromatography: This technique is highly versatile for separating compounds with different polarities.[8] A common stationary phase is silica gel, with an eluent system typically composed of hexane and ethyl acetate.[8] The optimal solvent ratio should first be determined by TLC analysis.[8]

Troubleshooting Guide

Issue 1: Low Reaction Yield

A low yield of the desired product is a frequent challenge that can be traced back to several factors.[7]

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). Extend the reaction time or consider a moderate increase in temperature to drive the reaction to completion.[7]
Sub-optimal Reagents or Solvents Ensure starting materials are pure and dry; recrystallize them if necessary.[7] The solvent choice is critical; polar aprotic solvents like DMSO or DMF are often effective.[2][7] A solvent screen may be necessary to find the optimal medium.[7]
Catalyst Deactivation/Issues If using a catalyst, ensure it is active. For heterogeneous catalysts, regeneration or a fresh batch may be needed. For iodine-catalyzed reactions, ensure the temperature is appropriate (e.g., 100-120 °C).[7]
Side Reactions The formation of unwanted by-products can consume starting materials. Adjusting the reaction temperature and the stoichiometry of reactants can help minimize side reactions.[7]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is reaction complete? (Check via TLC) start->check_completion extend_time Action: Extend reaction time or increase temperature check_completion->extend_time No check_reagents Are reagents pure and dry? Is solvent optimal? check_completion->check_reagents Yes end Yield Improved extend_time->end purify_reagents Action: Purify/dry reagents. Screen for better solvent. check_reagents->purify_reagents No check_catalyst Is a catalyst used? Is it active? check_reagents->check_catalyst Yes purify_reagents->end replace_catalyst Action: Use fresh catalyst or optimize catalyst loading. check_catalyst->replace_catalyst Yes, but issue suspected check_side_reactions Are there significant side products? (TLC/NMR) check_catalyst->check_side_reactions No, or issue persists replace_catalyst->end optimize_conditions Action: Adjust stoichiometry or reaction temperature. check_side_reactions->optimize_conditions Yes check_side_reactions->end No optimize_conditions->end

Caption: A decision tree to guide troubleshooting for low reaction yields.[7]

Data on Reaction Condition Optimization

Optimizing parameters such as solvent, temperature, and catalyst is crucial for maximizing product yield. The following table summarizes results from a study on an iodine-promoted synthesis of a quinazolinone derivative, demonstrating the impact of varying reaction conditions.

Table 1: Optimization of Reaction Conditions for an I₂-Promoted Synthesis [6]

EntryOxidant (mol%)SolventTemperature (°C)Yield (%)
1I₂ (20)Toluene100< 10
2I₂ (20)Dioxane100< 10
3I₂ (20)CH₃CN10025
4I₂ (20)DMF10030
5I₂ (20)DMSO 100 40
6I₂ (20)DMSO8025
7I₂ (20)DMSO12035
8NoneDMSO100No Reaction
9I₂ (10)DMSO10020
10I₂ (30)DMSO10040

Data adapted from an iodine-promoted synthesis of a related quinazolinone derivative. This demonstrates the systematic approach to optimizing reaction parameters.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3-Arylquinazolin-4(3H)-ones [1]

This protocol is based on a domino three-component assembly reaction.

  • Preparation: To a solution of the anthranilate derivative (1.0 equiv) in a nitrile solvent (e.g., acetonitrile, 0.1 M), add the desired arenediazonium salt (1.3 equiv).

  • Reaction: Stir the mixture in a closed flask under air at 60 °C. Reaction times can vary and should be monitored by TLC. For some substrates, a higher temperature (e.g., 100-120 °C) may be required to achieve good yields.[1]

  • Work-up: After the reaction is complete (as indicated by TLC), concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired 3-arylquinazolin-4(3H)-one product.[1]

General Synthesis and Purification Workflow

G A 1. Combine Starting Materials (e.g., Anthranilate, Diazonium Salt, Nitrile) B 2. Set Reaction Conditions (Solvent, Temp: 60-120°C, Time) A->B C 3. Monitor Progress (via TLC) B->C D 4. Reaction Work-up (Solvent Removal) C->D E 5. Crude Product Purification D->E F Recrystallization E->F G Column Chromatography E->G H 6. Characterization (NMR, MS, MP) F->H G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis and purification of quinazolinones.

Protocol 2: Purification by Flash Column Chromatography [8]

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[8]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for quinazolinone derivatives.[8]

  • Column Packing: Create a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a thin layer of sand on top of the silica.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if solubility is low) and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with the determined solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Drying: Dry the purified solid in a vacuum oven at a temperature safely below its melting point.[8]

References

Technical Support Center: 4(3H)-Quinazolinone NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common and unexpected issues encountered during the NMR analysis of 4(3H)-quinazolinones.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a 4(3H)-quinazolinone derivative shows more proton signals than I expected based on its structure. What is the likely cause?

A1: The presence of more signals than anticipated in the ¹H NMR spectrum of a 4(3H)-quinazolinone can arise from several factors:

  • Tautomerism : 4(3H)-quinazolinones can exist in different tautomeric forms, most commonly the lactam (amide) and lactim (imidic acid) forms. In solution, a dynamic equilibrium between these tautomers can lead to two distinct sets of signals in the NMR spectrum.[1][2] The ratio of these forms is often influenced by the solvent, temperature, and pH.[1]

  • Impurities : The presence of unexpected peaks can be due to residual starting materials, byproducts from the synthesis, or solvents used during reaction workup and purification.[1][3] It is recommended to compare the spectrum with the known chemical shifts of potential impurities and residual solvents.[4]

  • Degradation : The compound may have degraded, particularly if exposed to excessive heat or harsh acidic or basic conditions during sample preparation or storage.[1]

  • Rotamers : If the molecule has substituents that exhibit restricted bond rotation (e.g., bulky groups or amides), you might be observing different rotational isomers (rotamers) on the NMR timescale, leading to a more complicated spectrum.[5]

Q2: The N-H proton signal in my spectrum is either very broad or completely absent. Is this normal?

A2: Yes, this is a very common observation for 4(3H)-quinazolinones.[1] The proton on the N-3 nitrogen is acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent (e.g., DMSO-d₆) or with other exchangeable protons.[1] This rapid exchange process leads to significant signal broadening. In some cases, the peak may become so broad that it merges with the baseline and is not distinguishable.[1]

Q3: I see significant changes in the chemical shifts and even the number of peaks when I switch NMR solvents. Why does this happen?

A3: The choice of solvent can profoundly impact the NMR spectrum of 4(3H)-quinazolinones for two main reasons:

  • Influence on Tautomeric Equilibrium : Solvents can stabilize different tautomers to varying degrees. For instance, polar aprotic solvents like DMSO tend to stabilize the keto (lactam) form, while non-polar solvents might favor the enol (lactim) form.[1] This shift in the equilibrium will directly alter the observed peaks and their chemical shifts.[1][6]

  • Hydrogen Bonding : Solvents capable of forming hydrogen bonds can interact with the N-H and C=O groups of the quinazolinone.[1] These interactions change the electron density around the nuclei, thereby altering their chemical shifts.[1]

Q4: My spectrum has a noisy baseline and some sharp, non-symmetrical peaks that don't look like typical compound signals. What could these be?

A4: These are likely NMR artifacts, which are spurious signals not originating from your compound.[1] Common artifacts include:

  • Quadrature Images (Quad Spikes) : These are ghost signals that appear equidistant from the center of the spectrum and often have a distorted phase. Acquiring more scans can help minimize them.[1]

  • Center Glitches : An artifact may appear at the exact center of the spectrum due to minor imbalances in the detector. This is more common with a low number of transients.[1][7]

  • Decoupling Sidebands : In experiments that use heteronuclear decoupling, satellite peaks can sometimes appear.[1][8]

  • Shimming Issues : Poorly adjusted magnetic field homogeneity (shimming) can lead to asymmetrically broadened peaks and a distorted baseline.[7]

Consulting a standard NMR troubleshooting guide or an experienced spectroscopist can help identify and mitigate these artifacts.[1]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing common NMR issues with 4(3H)-quinazolinones.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

G start Unexpected Signals in ¹H NMR Spectrum check_tautomers Are there two sets of related signals? Consider Tautomerism. start->check_tautomers tautomer_confirm Tautomers likely present. Analyze solvent/temperature effects. check_tautomers->tautomer_confirm Yes check_impurities Compare peaks to known shifts of starting materials, byproducts, and residual solvents. check_tautomers->check_impurities No end Consult 2D NMR (COSY, HSQC) for structural confirmation. tautomer_confirm->end impurity_confirm Impurity identified. Re-purify sample. check_impurities->impurity_confirm check_degradation Is the sample old or was it exposed to harsh conditions? Consider degradation. check_impurities->check_degradation impurity_confirm->end degradation_confirm Degradation suspected. Re-synthesize or use fresh sample. check_degradation->degradation_confirm Yes check_degradation->end No degradation_confirm->end

Caption: Troubleshooting workflow for unexpected NMR signals.

Reference Data

The following table summarizes typical chemical shift ranges for the core protons and carbons of the unsubstituted 4(3H)-quinazolinone scaffold, typically recorded in DMSO-d₆.[9] Note that these values can vary significantly based on the solvent and substitution pattern on the ring.[1][9]

Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm Notes
H-2~8.20 (s)~145.5Characteristic singlet for the C-2 proton.
H-5~8.15 (d)~126.0
H-6~7.55 (t)~127.5
H-7~7.85 (t)~134.5
H-8~7.75 (d)~126.5
N-H~12.5 (br s)-Often very broad and exchanges with D₂O.[1][9]
C-4 (C=O)-~162.0Carbonyl carbon.
C-4a-~121.0
C-8a-~148.5

Key Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a 4(3H)-quinazolinone sample for ¹H NMR analysis.[1][9]

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the dried 4(3H)-quinazolinone sample.

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.[9]

  • Transfer : Transfer the resulting solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette.[9]

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize resolution (e.g., by adjusting Z1 and Z2 shims to maximize the lock level).[1]

  • Acquisition : Acquire a standard ¹H NMR spectrum. It is recommended to use a minimum of 8-16 transients (scans) to improve the signal-to-noise ratio and minimize artifacts.[1]

  • Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[9]

Protocol 2: D₂O Exchange Experiment for Identifying Exchangeable Protons

This experiment is a definitive method to confirm the identity of an N-H proton signal.[1][5]

G start Start: Suspected N-H or O-H Peak step1 1. Acquire standard ¹H NMR spectrum of the sample (See Protocol 1). start->step1 step2 2. Remove NMR tube. Add 1-2 drops of Deuterium Oxide (D₂O). step1->step2 step3 3. Gently shake tube to mix. step2->step3 step4 4. Re-insert sample, re-lock, and re-shim the spectrometer. step3->step4 step5 5. Acquire a second ¹H NMR spectrum. step4->step5 step6 6. Compare the two spectra. step5->step6 result Result: Signal from exchangeable proton (e.g., N-H) will decrease in intensity or disappear completely. step6->result

Caption: Workflow for a D₂O exchange experiment.

References

resolving solubility issues of 3-Phenylquinazolin-4(3h)-one in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Phenylquinazolin-4(3H)-one in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor water solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The compound features a rigid, fused heterocyclic ring system combined with a lipophilic phenyl group.[1] This structure leads to high crystal lattice energy and low polarity, making it difficult for polar water molecules to effectively solvate the molecule.[1] Consequently, it is poorly soluble in water but shows better solubility in organic solvents like ethers, ketones, and chlorinated hydrocarbons.[2] Many quinazolinone derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, characterized by low solubility and high permeability.[1]

Q2: What is the recommended first step when this compound fails to dissolve in my aqueous buffer for an in vitro assay?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective choice.[1] For compounds that are difficult to dissolve even in 100% DMSO, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to facilitate dissolution.[1] When diluting this stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture.[1] Several strategies can be employed to overcome this:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay to a level below its solubility threshold.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can significantly increase the compound's solubility.[1]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, effectively keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic part of the compound and enhancing its aqueous solubility.[1]

Q4: How does pH affect the solubility of this compound and other quinazolinone derivatives?

A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, some quinazoline-based drugs are weak bases that become ionized and thus more soluble at a lower (acidic) pH.[1] Conversely, their solubility can decrease significantly at neutral or basic pH.[1] Therefore, adjusting the pH of the buffer system can be a powerful method to improve solubility. However, it is critical to ensure that the required pH does not compromise the stability of the compound or the integrity of the biological assay.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume; low-quality or hydrated DMSO; compound has very high crystal lattice energy.Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-60°C) and/or ultrasonication to aid dissolution.[1]
DMSO stock solution precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent and lower at cold temperatures.Store the stock solution at room temperature if compound stability permits. If refrigeration is required, gently warm and vortex the solution to ensure it is fully redissolved before use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. The compound may be binding to plastics.Visually inspect assay plates for precipitation under a microscope. Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins).[1] Consider using low-binding plates.
Potent in vitro activity but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.Employ advanced formulation strategies such as particle size reduction (micronization/nanonization) or creating solid dispersions with hydrophilic polymers.[3]

Quantitative Data: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀N₂O[4]
Molecular Weight ~222.24 g/mol [4]
Appearance White to light yellow crystal powder[2]
Melting Point 138-140 °C[4]
Aqueous Solubility Low[2]
Organic Solvent Solubility Soluble in DMSO, ethers, ketones, chlorinated hydrocarbons.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, place the sealed vial in an ultrasonic bath for 10-15 minutes. Gentle warming in a water bath (37-50°C) can also be applied.[1]

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution as recommended (typically at room temperature or -20°C, depending on stability), protected from light and moisture.[1]

Protocol 2: Using a Co-Solvent to Improve Aqueous Solubility
  • Prepare Buffer with Co-solvent: Prepare your final aqueous buffer (e.g., PBS, TRIS) containing the desired percentage of a co-solvent. For example, for a 99:1 buffer:ethanol mixture, add 1 mL of ethanol to 99 mL of buffer. Common co-solvents include ethanol, propylene glycol, or PEG-400.

  • Prepare Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the co-solvent-containing buffer to reach the final desired assay concentration.

  • Mixing: Ensure thorough mixing at each dilution step to prevent precipitation.

Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation

This advanced technique enhances dissolution by dispersing the compound in an amorphous state within a hydrophilic carrier.

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, acetone) in which both the compound and the carrier are fully soluble.[3]

  • Dissolution: Accurately weigh the this compound and the carrier in a predetermined ratio (e.g., 1:1, 1:3 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask.[3]

  • Solvent Removal: Attach the flask to a rotary evaporator. Reduce the pressure and use a heated water bath (e.g., 40-50°C) to evaporate the solvent, leaving a thin film on the flask wall.[3]

  • Drying: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the solid dispersion from the flask. The resulting powder can then be used for dissolution studies or further formulation.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility start Start: Compound (3-PQ-4) won't dissolve in aqueous buffer stock Prepare concentrated stock in 100% DMSO start->stock dissolved_dmso Dissolved in DMSO? stock->dissolved_dmso assist Apply gentle heat (37-60°C) or sonication assist->stock dissolved_dmso->assist No dilute Dilute DMSO stock into final aqueous buffer dissolved_dmso->dilute Yes precipitate Precipitation upon dilution? dilute->precipitate success Success: Compound is in solution for assay precipitate->success No options Implement Solubility Enhancement Strategy precipitate->options Yes reduce_c 1. Reduce final concentration options->reduce_c cosolvent 2. Add co-solvent (1-5% PEG, EtOH) to buffer options->cosolvent surfactant 3. Add surfactant (e.g., 0.1% Tween 80) options->surfactant cyclo 4. Use cyclodextrins (HP-β-CD) options->cyclo fail Consider advanced formulation (e.g., solid dispersion) options->fail reduce_c->dilute cosolvent->dilute surfactant->dilute cyclo->dilute

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Mechanism: Cyclodextrin Inclusion Complex compound This compound (Poorly Soluble) complex Inclusion Complex (Enhanced Aqueous Solubility) compound->complex Encapsulation of hydrophobic moiety cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Water Molecules water->complex Solvates hydrophilic exterior of complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

G cluster_0 Workflow: Solid Dispersion via Solvent Evaporation step1 Step 1: Dissolution - Dissolve Drug + Carrier (PVP K30) in a common volatile solvent (e.g., Methanol) step2 Step 2: Solvent Removal - Use Rotary Evaporator - Apply heat and vacuum step1->step2 step3 Step 3: Drying - Dry film under high vacuum to remove residual solvent step2->step3 step4 Step 4: Collection - Scrape amorphous solid dispersion powder step3->step4

Caption: Experimental workflow for preparing a solid dispersion.

References

Technical Support Center: Synthesis of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side reactions and other experimental issues.

Issue 1: Low Yield of this compound

Q1: My reaction has a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials, and the formation of side products. Here are potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature can also drive the reaction forward, but this should be done cautiously to avoid degradation of reactants and products.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: The optimal temperature for quinazolinone synthesis is typically between 130-160°C.[1] It is crucial to maintain a stable temperature. The use of a high-boiling point inert solvent can help in controlling the temperature and minimizing side reactions.

  • Inappropriate Stoichiometry: An incorrect ratio of starting materials can negatively affect the yield. For instance, in the Niementowski synthesis, an excess of formamide is often used to drive the reaction to completion.[1][2]

    • Solution: Optimize the molar ratios of your reactants. A common starting point is a 1:5 molar ratio of the anthranilic acid derivative to the amide source.[2]

  • Presence of Moisture: Water in the reaction mixture can lead to the hydrolysis of intermediates, such as the benzoxazinone intermediate, back to N-acylanthranilic acid, thus reducing the yield of the final product.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents where possible.

Issue 2: Presence of Impurities and Difficulty in Purification

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A2: The presence of multiple impurities is a common challenge. The main impurities are typically unreacted starting materials, intermediates, and side-reaction products.

Common Impurities:

  • Unreacted Starting Materials: Anthranilic acid derivatives and aniline (or its derivatives) may remain if the reaction is incomplete.

  • N-Benzoylanthranilic Acid: This is a key intermediate when starting from anthranilic acid and benzoyl chloride. Incomplete cyclization will result in its presence in the final product.

  • 2-Phenyl-3,1-benzoxazin-4-one: This is another common intermediate, especially in syntheses starting from anthranilic acid and benzoyl chloride. It is formed by the cyclization of N-benzoylanthranilic acid. Incomplete reaction with aniline will leave this intermediate as an impurity.

  • Open-chain Diamide Intermediate (e.g., 2-Benzamido-N-phenylbenzamide): This intermediate can form from the reaction of 2-phenyl-3,1-benzoxazin-4-one with aniline. Incomplete cyclization (dehydration) of this intermediate will result in its presence as a byproduct.

  • Hydrolysis Products: If water is present, 2-phenyl-3,1-benzoxazin-4-one can hydrolyze back to N-benzoylanthranilic acid.

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of insoluble, high-molecular-weight byproducts.[1]

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid this compound. Common solvent systems include ethanol/water and ethyl acetate/hexane.[1]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities with different polarities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is often effective.[1]

  • Acid-Base Extraction: Since this compound is a neutral compound, this technique can be used to remove acidic (e.g., N-benzoylanthranilic acid) or basic (e.g., unreacted aniline) impurities.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to this compound?

A3: Several synthetic strategies exist for the preparation of this compound. The choice of method often depends on the available starting materials. Common routes include:

  • From Anthranilic Acid, Benzoyl Chloride, and Aniline: This is a two-step, one-pot synthesis. First, anthranilic acid reacts with benzoyl chloride to form 2-phenyl-3,1-benzoxazin-4-one. This intermediate then reacts with aniline to yield this compound.

  • From N-Benzoylanthranilic Acid and Aniline: N-Benzoylanthranilic acid is first cyclized, often with a dehydrating agent like acetic anhydride, to form 2-phenyl-3,1-benzoxazin-4-one, which then reacts with aniline.

  • From 2-Aminobenzamide and Benzoyl Chloride: 2-Aminobenzamide can be benzoylated, and the resulting intermediate cyclized to form the desired product.

Q4: What is the role of the benzoxazinone intermediate and what are the potential side reactions associated with it?

A4: 2-Phenyl-3,1-benzoxazin-4-one is a key intermediate in many syntheses of 2,3-disubstituted quinazolinones. It is formed from the cyclization of an N-acylated anthranilic acid. The primary role of this intermediate is to react with a primary amine (in this case, aniline) to form the quinazolinone ring.

Potential Side Reactions:

  • Hydrolysis: The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which will revert it to the open-chain N-acylanthranilic acid.[3]

  • Incomplete Reaction: If the reaction with aniline is not complete, the benzoxazinone will remain as a significant impurity in the final product.

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By co-spotting the reaction mixture with the starting materials and, if available, the expected intermediate and final product, you can track the consumption of reactants and the formation of products over time. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

The yield of this compound is highly dependent on the specific synthetic protocol and reaction conditions employed. The following table summarizes typical yields reported in the literature for various synthetic approaches.

Starting Material 1Starting Material 2Reagent/ConditionsReported Yield (%)Reference
Anthranilic AcidFormamideConventional Heating (150-160°C, 8h)61[2]
Anthranilic AcidFormamideConventional Heating (130-135°C, 2h)96[2]
Anthranilic AcidFormamideMicrowave Irradiation87[2]
2-IodoanilineAniline, Trimethyl orthoformatePd/C, CO (10 bar), 110°C, 20hExcellent[4]

Note: The quantitative data for side products is often not explicitly reported in the literature, with most reports focusing on optimizing the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid and N-Phenylformamide (Niementowski Reaction)

This protocol is based on the traditional Niementowski reaction conditions.

Materials and Reagents:

  • Anthranilic acid

  • N-Phenylformamide

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and N-phenylformamide (1-1.2 equivalents) in a high-boiling point solvent.

  • Heating: Heat the mixture to 180-200°C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation.

  • Isolation: Collect the solid product by filtration using a Büchner funnel and wash it thoroughly with hexane to remove the high-boiling solvent.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point and using spectroscopic techniques such as IR and NMR.

Mandatory Visualization

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions / Impurities Anthranilic_Acid Anthranilic Acid N_Benzoyl_AA N-Benzoylanthranilic Acid Anthranilic_Acid->N_Benzoyl_AA Benzoyl Chloride Unreacted_SM Unreacted Starting Materials Anthranilic_Acid->Unreacted_SM Benzoxazinone 2-Phenyl-3,1-benzoxazin-4-one N_Benzoyl_AA->Benzoxazinone Dehydration (e.g., Ac₂O) Hydrolysis_Product Hydrolysis Product (N-Benzoylanthranilic Acid) Open_Chain_Intermediate Open-Chain Intermediate (2-Benzamido-N-phenylbenzamide) Benzoxazinone->Open_Chain_Intermediate Aniline Benzoxazinone->Hydrolysis_Product H₂O Aniline Aniline Aniline->Unreacted_SM Target_Product This compound Open_Chain_Intermediate->Target_Product Cyclization (-H₂O) Incomplete_Cyclization Incomplete Cyclization (Open-Chain Intermediate) Open_Chain_Intermediate->Incomplete_Cyclization

Caption: Main synthesis pathway and common side reactions for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze TLC of Crude Product Start->Check_TLC SM_Present Starting Materials Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Yes Check_Intermediates Intermediates (Benzoxazinone, Open-chain) Present? SM_Present->Check_Intermediates No Final_Product Improved Yield Increase_Time_Temp->Final_Product Optimize_Cyclization Optimize Cyclization (e.g., stronger dehydrating agent, higher temperature) Check_Intermediates->Optimize_Cyclization Yes Check_Purity Check Purity of Starting Materials Check_Intermediates->Check_Purity No Optimize_Cyclization->Final_Product Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Purity->Final_Product Pure Purify_SM->Final_Product Impurity_Relationships cluster_impurities Potential Impurities Target This compound SM Starting Materials (Anthranilic Acid, Aniline) Intermediate1 N-Benzoylanthranilic Acid SM->Intermediate1 Incomplete Reaction Intermediate2 2-Phenyl-3,1-benzoxazin-4-one Intermediate1->Intermediate2 Incomplete Cyclization Intermediate3 Open-Chain Intermediate Intermediate2->Intermediate3 Incomplete Reaction with Aniline Intermediate3->Target Incomplete Cyclization

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Phenylquinazolin-4(3H)-one, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: Several synthetic routes are available, with the choice often depending on the scale, available starting materials, and desired purity. The most common and scalable methods include:

  • Condensation of 2-Aminobenzamide with Benzaldehyde: This is a straightforward approach, often catalyzed by an oxidizing agent.

  • Reaction of Anthranilic Acid and Formanilide: A classic method, though it may require high temperatures.

  • From 2-Amino-N-phenylbenzamide: Cyclization using a suitable one-carbon source can be efficient.[1]

  • Multi-component Reactions: One-pot syntheses involving an aniline, an ortho-ester, and anthranilic acid can be atom-economical.

Q2: I am seeing a significant drop in yield when moving from a 1g to a 100g scale. What are the likely causes?

A2: A drop in yield during scale-up is a frequent challenge. Key factors to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of adding reagents, especially in exothermic reactions, becomes critical at a larger scale. A rate that is too fast can cause temperature spikes, leading to impurity formation.

  • Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the altered physical environment of a larger reactor, impacting the desired chemical transformation.

  • Precipitation of Intermediates or Products: If a product or intermediate precipitates prematurely, it can hinder reaction completion or complicate stirring and work-up.

Q3: My product is difficult to purify at a larger scale using column chromatography. What are the alternatives?

A3: Column chromatography is often not practical or cost-effective for large-scale purification. Consider the following alternatives:

  • Recrystallization: This is a highly effective and economical method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Slurry Washes: Suspending the crude product in a solvent that dissolves impurities but not the desired compound can be a simple and effective purification step.

  • Trituration: Grinding the crude solid with a small amount of solvent can help remove adsorbed impurities.

Q4: How can I monitor the reaction progress effectively on a larger scale?

A4: Thin Layer Chromatography (TLC) remains a valuable tool for reaction monitoring, even at scale. However, for more quantitative and robust monitoring, consider:

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide accurate information on the consumption of starting materials and the formation of the product and byproducts.

  • In-situ Probes: For larger reactors, in-situ monitoring technologies like infrared (IR) or Raman spectroscopy can provide real-time data on reaction kinetics and conversion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains. Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature, monitoring for the formation of degradation products by TLC or HPLC.
Poor mixing in a larger reactor.Increase the stirring speed or use a more efficient overhead stirrer. Consider the geometry of the reactor and stirrer.
Catalyst deactivation or inefficiency.On a larger scale, catalyst efficiency can decrease due to mixing issues. A modest increase in catalyst loading might be necessary.
Formation of significant byproducts. "Hot spots" due to poor heat dissipation in an exothermic reaction.Ensure efficient cooling and control the rate of addition of reagents. For highly exothermic steps, consider a jacketed reactor with a cooling system.
Incorrect stoichiometry.Carefully re-verify the molar ratios of all reactants and reagents for the larger scale.
Product precipitation hindering the reaction. Supersaturation of the product in the reaction mixture.Increase the solvent volume to maintain the product in solution until the reaction is complete. A solvent screen may be necessary to find a more suitable medium for the scaled-up reaction.
Issue 2: Impurity Formation
Symptom Possible Cause Suggested Solution
New or increased levels of impurities in the scaled-up batch. Oxidative degradation due to poor temperature control or extended reaction times.Implement stricter temperature control and optimize the reaction time to avoid prolonged heating after completion.
Hydrolysis of intermediates or the final product during aqueous work-up.Minimize the time the reaction mixture is in contact with water. Consider using brine washes to reduce the amount of water extracted into the organic layer.
Side reactions due to localized high concentrations of reagents.Improve mixing and control the rate of reagent addition to maintain a more homogeneous reaction mixture.
Dark-colored or tarry crude product. Thermal decomposition.Lower the reaction temperature and/or shorten the reaction time. Ensure that the heating mantle or oil bath provides uniform heating.
Issue 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Product oils out during recrystallization. The boiling point of the solvent is higher than the melting point of the product.Choose a lower-boiling solvent or a solvent mixture.
The product is not pure enough to crystallize.Perform a preliminary purification step, such as a slurry wash or activated carbon treatment, before recrystallization.
Low recovery from recrystallization. The product is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the product.
Column chromatography is slow and uses excessive solvent. Inappropriate for large quantities.Switch to recrystallization, slurry washes, or trituration for bulk purification.

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-N-phenylbenzamide

This protocol is based on the cyclization of 2-amino-N-phenylbenzamide using an oxidant.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2-Amino-N-phenylbenzamide212.2510.0 g0.047
Hydrogen Peroxide (30%)34.015.3 mL~0.052
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a solution of 2-amino-N-phenylbenzamide (10.0 g, 0.047 mol) in DMSO (100 mL), add 30% hydrogen peroxide (5.3 mL, ~0.052 mol).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a white to pale yellow solid.

Expected Yield: ~87%[1]

Protocol 2: One-Pot Three-Component Synthesis

This protocol describes a one-pot synthesis from anthranilic acid, aniline, and an orthoformate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
Anthranilic Acid137.1410.0 g0.073
Aniline93.137.1 mL0.077
Triethyl Orthoformate148.2014.5 mL0.087
p-Toluenesulfonic Acid (p-TSA)172.201.26 g0.0073
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a round-bottom flask, combine anthranilic acid (10.0 g, 0.073 mol), aniline (7.1 mL, 0.077 mol), triethyl orthoformate (14.5 mL, 0.087 mol), and p-TSA (1.26 g, 0.0073 mol) in DMF (100 mL).

  • Heat the mixture to 130-140 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Stir until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (e.g., 2-Amino-N-phenylbenzamide) reaction Reaction (Heating in Solvent) reactants->reaction Add Reagents monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring Sample quench Quenching (e.g., Addition to Water) monitoring->quench Reaction Complete filtration Filtration quench->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-up cluster_completion_issues Completion Issues cluster_impurity_issues Impurity Issues start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/HPLC for starting material) start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No control_temp Improve temperature control check_impurities->control_temp Yes improve_mixing Improve mixing increase_time_temp->improve_mixing increase_catalyst Increase catalyst loading improve_mixing->increase_catalyst end Improved Yield increase_catalyst->end control_addition Control reagent addition rate control_temp->control_addition optimize_workup Optimize work-up procedure control_addition->optimize_workup optimize_workup->end

References

stability studies of 3-Phenylquinazolin-4(3h)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylquinazolin-4(3H)-one. The information is designed to address specific issues that may be encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound under different stress conditions?

Based on studies of similar quinazolinone derivatives and general chemical principles, this compound is anticipated to be susceptible to degradation under hydrolytic conditions, particularly in alkaline environments. The quinazolinone ring system can be prone to cleavage under these conditions. While some reports suggest general stability of 4(3H)-quinazolinones to mild acid and base, a thorough investigation is crucial.[1] A derivative, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, has been shown to be stable to UV radiation (365 nm), elevated temperature (80°C), and oxidation, but unstable in 1M sodium hydroxide and, to a lesser extent, in 1M hydrochloric acid.[2]

Q2: I am observing significant degradation of my this compound sample in an aqueous solution at neutral pH. What could be the cause?

While significant degradation at neutral pH is less expected than under strongly acidic or basic conditions, several factors could be at play:

  • Presence of Catalysts: Trace amounts of metal ions or other catalytic impurities in your solvent or on your glassware can accelerate hydrolysis.

  • Elevated Temperature: If the study is conducted at a higher temperature, this can promote hydrolysis even at neutral pH.

  • Photodegradation: Ensure your samples are protected from light, as UV or even ambient light can sometimes induce degradation, although some derivatives have shown photostability.[2]

Q3: My stability-indicating HPLC method is showing poor resolution between the parent peak of this compound and its degradation products. What can I do?

Optimizing your HPLC method is key. Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

  • pH of the Mobile Phase: Adjusting the pH of the aqueous component can significantly alter the retention times and peak shapes of both the parent compound and its ionizable degradation products.

  • Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different end-capping.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures.

Q4: What are the likely degradation products of this compound under hydrolytic stress?

Under alkaline hydrolysis, a derivative of this compound was found to degrade into 2-(4-oxoquinazoline-3-yl)acetic acid and 1-phenylpiperazine, indicating a break in the amide group.[2] For this compound itself, a plausible degradation pathway under strong alkaline conditions would involve the hydrolytic cleavage of the quinazolinone ring, potentially leading to the formation of 2-aminobenzoic acid and aniline derivatives. Under acidic conditions, the degradation may be less pronounced due to the protonation and stabilization of nitrogen atoms in the molecule.[2]

Troubleshooting Guides

Problem: Unexpectedly High Degradation in Forced Degradation Studies
Potential Cause Troubleshooting Steps
Stress conditions are too harsh. According to ICH guidelines, forced degradation should aim for 5-20% degradation.[3] If degradation is too rapid, reduce the concentration of the stressor (e.g., use 0.1 N NaOH instead of 1 N), lower the temperature, or shorten the exposure time.
Interaction with excipients. If you are studying a formulation, an excipient may be reacting with the drug substance. Conduct stress studies on the pure active pharmaceutical ingredient (API) to compare.
Contamination of reagents or solvents. Use high-purity solvents and freshly prepared reagents. Ensure all glassware is scrupulously clean.
Problem: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Steps
Inadequate control of experimental conditions. Ensure precise control over temperature, humidity, and light exposure. Use calibrated equipment.
Sample preparation variability. Standardize your sample preparation procedure, including solvent volumes, sonication time, and filtration methods.
Analytical method is not robust. Perform a robustness study on your analytical method by intentionally varying parameters like mobile phase pH, flow rate, and column temperature to ensure it remains reliable.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Reflux for 8 hours.[4] If no degradation is observed, a higher concentration of acid or longer reflux time may be used.

    • Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Reflux for 8 hours.[4] If significant degradation occurs, reduce the reflux time or temperature.

    • Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of water.

    • Reflux for 12 hours.[4]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 60-80°C for a specified period (e.g., 24-48 hours).[5]

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • A sample protected from light should be used as a control.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative Example)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: 20% A, 80% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the parent compound).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress ConditionReagent/ParameterDuration% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 N HCl8 hours~5%1
Alkaline Hydrolysis 0.1 N NaOH4 hours~15%2
Neutral Hydrolysis Water12 hours<2%0
Oxidative Degradation 3% H₂O₂24 hours~8%1
Thermal Degradation 80°C48 hours<3%0
Photolytic Degradation 1.2 million lux hours-~4%1

Note: The data presented in this table is illustrative and should be confirmed by experimental studies.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 8h, reflux) stock->acid base Alkaline Hydrolysis (0.1 N NaOH, 8h, reflux) stock->base neutral Neutral Hydrolysis (Water, 12h, reflux) stock->neutral oxidation Oxidation (3% H2O2, 24h, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C, 48h) stock->thermal photo Photolytic Stress (Solid, ICH Q1B) stock->photo neutralize Neutralize Hydrolyzed Samples acid->neutralize base->neutralize neutral->neutralize hplc Analyze by Stability-Indicating HPLC-UV oxidation->hplc dissolve Dissolve Solid Samples thermal->dissolve photo->dissolve neutralize->hplc dissolve->hplc evaluate Evaluate Peak Purity and Identify Degradation Products hplc->evaluate

Forced Degradation Experimental Workflow

Logical_Relationship cluster_compound Compound cluster_stressors Stress Conditions cluster_degradation Potential Degradation cluster_stability Stability Outcome compound This compound hydrolysis Hydrolysis (Acidic/Basic/Neutral) compound->hydrolysis oxidation Oxidation compound->oxidation thermal Thermal compound->thermal photolysis Photolysis compound->photolysis degradation Degradation Products hydrolysis->degradation Likely oxidation->degradation Possible stable Stable thermal->stable Likely photolysis->degradation Possible unstable Unstable degradation->unstable

Logical Relationship of Stability Factors

References

Validation & Comparative

A Comparative Guide to 3-Phenylquinazolin-4(3H)-one Derivatives and Other Kinase Inhibitors in EGFR and PI3K Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors is a cornerstone of modern cancer therapy. The 3-phenylquinazolin-4(3H)-one scaffold has emerged as a promising framework for the development of novel inhibitors targeting key signaling pathways implicated in tumorigenesis. This guide provides an objective comparison of a notable derivative, 3-Phenethyl-2-phenylquinazolin-4(3H)-one, with established kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Overview of Compared Kinase Inhibitors

This comparison focuses on 3-Phenethyl-2-phenylquinazolin-4(3H)-one, a natural product derivative that has demonstrated inhibitory activity against both the PI3K/AKT and EGFR signaling pathways.[1][2][3][4] For a robust comparison, we have selected well-characterized inhibitors with known potencies against these pathways:

  • Gefitinib & Erlotinib: First-generation EGFR tyrosine kinase inhibitors (TKIs) widely used in the treatment of non-small cell lung cancer with activating EGFR mutations.[5][6][7]

  • BEZ235 (Dactolisib): A dual pan-Class I PI3K and mTOR inhibitor that has been evaluated in numerous preclinical and clinical studies.[8][9][10][11][12]

  • Idelalisib (CAL-101): A highly selective inhibitor of the PI3Kδ isoform, approved for the treatment of certain B-cell malignancies.[13][14][15][16]

Quantitative Performance Comparison

Table 1: Inhibitory Concentration (IC50) of Selected Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Notes
3-Phenethyl-2-phenylquinazolin-4(3H)-one EGFR & PI3K/AKT pathwaysNot explicitly reportedInhibits phosphorylation of EGFR and AKT in cellular assays.[1][2][4]
Gefitinib EGFR~13-77In EGFR-mutant lung adenocarcinoma cell lines.[17][18]
PI3K/Akt pathwayIndirect inhibitionDownregulates the PI3K/Akt pathway in sensitive cell lines.[5]
Erlotinib EGFR~30In PC9 human NSCLC-derived cell line.[6]
PI3K/Akt pathwayIndirect inhibitionReduces erlotinib sensitivity following cisplatin exposure is associated with persistent PI3K/AKT signaling.[6]
BEZ235 (Dactolisib) PI3Kα4Dual pan-class I PI3K and mTOR inhibitor.[8]
mTOR-Potent mTOR inhibitor.[8]
Idelalisib (CAL-101) PI3Kδ2.5 - 19Highly selective for the δ isoform.[13][14][15]
PI3Kα8600Exhibits >40-fold selectivity for the δ isoform over other PI3K class I enzymes.[13]
PI3Kβ4000Exhibits >40-fold selectivity for the δ isoform over other PI3K class I enzymes.[13]
PI3Kγ2100Exhibits >40-fold selectivity for the δ isoform over other PI3K class I enzymes.[13]

Signaling Pathways and Points of Inhibition

The EGFR and PI3K/AKT pathways are critical regulators of cell growth, proliferation, and survival. The following diagrams illustrate these pathways and the points of inhibition by the compared compounds.

EGFR_PI3K_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Erlotinib Gefitinib->EGFR Quinazolinone 3-Phenethyl-2- phenylquinazolin- 4(3H)-one Quinazolinone->EGFR Quinazolinone->PI3K PI3Ki BEZ235 Idelalisib PI3Ki->PI3K

Caption: EGFR and PI3K/AKT signaling pathways with points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for measuring the direct inhibition of kinase activity.

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the kinase to a working concentration in the reaction buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

    • Prepare serial dilutions of the inhibitor compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Luminescent ATP detection: Measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

      • Phospho-specific antibody-based detection (e.g., ELISA, HTRF): Measures the amount of phosphorylated substrate.

      • Radioisotope labeling: Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_kinase Add Kinase & Pre-incubate add_inhibitor->add_kinase add_substrate Add Substrate/ATP & Incubate add_kinase->add_substrate detect Detect Kinase Activity add_substrate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the inhibitor compound. Include a vehicle-only control.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis:

    • Culture cells to a suitable confluency and treat them with the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR, anti-p-AKT) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total EGFR, anti-total AKT) and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow start Start treatment Cell Treatment with Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis reprobe Strip & Reprobe (Total Protein & Loading Control) analysis->reprobe end End analysis->end reprobe->primary_ab

Caption: Standard workflow for Western Blot analysis.

References

The Structural Dance of Activity: A Comparative Guide to 3-Phenylquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenylquinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer, antioxidant, and enzyme inhibitory activities. Experimental data from multiple studies are summarized and presented to illuminate the key structural modifications that govern biological efficacy.

Anticancer Activity: A Tale of Substitutions

The anticancer activity of this compound analogs has been extensively explored, with numerous studies highlighting the critical role of substituents on both the quinazolinone core and the 3-phenyl ring. The primary mechanism of action for many of these compounds involves the inhibition of key kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Targeting VEGFR-2

VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

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// Edges VEGF -> VEGFR2 [label="Binds"]; Analog -> VEGFR2 [label="Inhibits", color="#EA4335"]; VEGFR2 -> {PLCg, PI3K, Raf} [arrowhead=odot]; PLCg -> PKC; PI3K -> Akt; Raf -> MEK -> ERK; {PKC, Akt, ERK} -> Proliferation; } dot Caption: VEGFR-2 signaling pathway and its inhibition by this compound analogs.

A study on quinazolin-4(3H)-ones bearing a urea functionality revealed that substitutions on the 3-phenyl ring significantly impact VEGFR-2 inhibitory activity.[1] Generally, analogs with a chloro substituent at the 7-position of the quinazolinone ring demonstrated better cytotoxic effects than their unsubstituted counterparts.[1] The presence of an electron-withdrawing trifluoromethyl group on the aryl part of the urea moiety was found to be crucial for potent anticancer activity.[1]

Table 1: Comparative Anticancer Activity of this compound Analogs

Compound IDQuinazolinone Substitution (Position 7)3-Phenyl Ring Substitution (via Urea Linker)Cell LineIC50 (µM)Reference
5d H4-(Trifluoromethyl)phenylHCT-1162.39[1]
5d H4-(Trifluoromethyl)phenylHepG28.94[1]
5b H4-ChlorophenylHCT-11677.26[1]
5c H4-BromophenylHCT-11648.22[1]
5a H4-MethoxyphenylHCT-11662.70[1]
5p Cl4-ChlorobenzylHCT-1167.99[1]
5r Cl4-ChlorophenethylHCT-11610.74[1]
5k Cl4-ChlorophenylHCT-11623.43[1]
A1 HThiazole derivativePC3>10[4]
A2 HThiazole derivativePC3~10[4]
A3 HThiazole derivativePC310[4]
B4 HThiazole derivativePC3~10[4]
Sorafenib --PC317.3[1]
Doxorubicin --PC33.7[4]

Another series of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects.[4] Compound A3 from this series showed the highest activity against PC3, MCF-7, and HT-29 cell lines with IC50 values of 10 µM, 10 µM, and 12 µM, respectively.[4]

Targeting EGFR and Other Pathways

The epidermal growth factor receptor (EGFR) is another key target for quinazoline-based anticancer agents.[2][3] The quinazoline scaffold is a favorable core for developing EGFR inhibitors due to its ability to bind to the ATP-binding site of the kinase domain.[3]

// Nodes Synthesis [label="Synthesis of Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(TLC, MP, IR, NMR, Mass Spec)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Anticancer Screening", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay\n(Cell Viability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition Assay\n(e.g., VEGFR-2, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> {MTT, Enzyme, CellCycle, Apoptosis}; {MTT, Enzyme, CellCycle, Apoptosis} -> SAR; SAR -> Lead; } dot Caption: General experimental workflow for the evaluation of this compound analogs.

Antioxidant and Enzyme Inhibitory Activities

Beyond their anticancer potential, this compound derivatives have been investigated for other biological activities, including antioxidant and enzyme inhibition.

A series of new phenolic derivatives of quinazolin-4(3H)-one were synthesized and evaluated for their antioxidant potential.[5] Some of these compounds, particularly those with ortho-diphenolic substitutions, exhibited stronger antioxidant effects than ascorbic acid and Trolox.[5]

In another study, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their 2-(benzylthio) analogs were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[6] Several of these derivatives showed potent dual inhibitory activity, surpassing the reference drug quercetin.[6]

Table 2: Antioxidant and Enzyme Inhibitory Activities

Compound IDBiological ActivityAssayIC50Reference
3a AntioxidantDPPH radical scavenging0.191 ± 0.0099 mM[6]
3g AntioxidantDPPH radical scavenging0.165 ± 0.0057 mM[6]
5a AntioxidantDPPH radical scavenging0.183 ± 0.0068 mM[6]
BHT AntioxidantDPPH radical scavenging0.245 ± 0.0257 mM[6]
3h α-Glucosidase InhibitionIn vitro assay12.548 ± 0.542 µM[6]
5a α-Glucosidase InhibitionIn vitro assay14.156 ± 0.765 µM[6]
5h α-Glucosidase InhibitionIn vitro assay12.987 ± 0.432 µM[6]
Quercetin α-Glucosidase InhibitionIn vitro assay13.126 ± 0.688 µM[6]
3a α-Amylase InhibitionIn vitro assay335.654 ± 11.234 µM[6]
5a α-Amylase InhibitionIn vitro assay186.437 ± 9.700 µM[6]
Quercetin α-Amylase InhibitionIn vitro assay402.566 ± 10.108 µM[6]

Experimental Protocols

General Synthesis of 3-Phenylquinazolin-4(3H)-ones

A common synthetic route to 3-phenylquinazolin-4(3H)-ones involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate in a suitable solvent, followed by further modifications.[5][6] For instance, the reaction of anthranilic acid with phenyl isothiocyanate yields 2-mercapto-3-phenylquinazolin-4(3H)-one, which can then be S-alkylated to introduce various side chains.[5][7] Another widely used method is the reaction of a primary amine with a 2-substituted-3,1-benzoxazin-4-one.[4][8]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][9]

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin, Sorafenib) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 is determined using a kinase assay kit (e.g., from Millipore or Promega).

  • Reaction Setup: The assay is typically performed in a 96-well plate containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated residue. The detection method can be colorimetric, fluorescent, or luminescent.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold continues to be a rich source of novel bioactive compounds. Structure-activity relationship studies have demonstrated that strategic modifications at the 2, 3, 6, and 7-positions of the quinazolinone ring system can lead to potent and selective inhibitors of various biological targets. For anticancer activity, particularly against VEGFR-2, the presence of a 7-chloro substituent and a trifluoromethylphenyl urea moiety at the 3-position are favorable. For antioxidant and enzyme inhibitory activities, the introduction of phenolic and thioether functionalities has proven effective. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these promising leads to translate their in vitro potency into in vivo efficacy.

References

A Comparative Guide to the Bioactivity of Quinazolinone and Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone and benzimidazole scaffolds are cornerstones in medicinal chemistry, each forming the core of numerous compounds with a broad spectrum of biological activities. Their structural similarities and diverse pharmacological profiles make them subjects of intense research in the quest for novel therapeutic agents. This guide provides an objective comparison of the bioactivity of these two privileged scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

At a Glance: Comparative Bioactivity

Biological ActivityQuinazolinone DerivativesBenzimidazole DerivativesKey Insights
Anticancer Potent inhibitors of receptor tyrosine kinases like EGFR.[1][2][3][4][5]Also exhibit significant anticancer activity, with some derivatives acting as EGFR inhibitors.[6]Both scaffolds are effective, with quinazolinones being particularly prominent as EGFR inhibitors in cancer therapy. The choice of scaffold and its substitution pattern is crucial for targeting specific cancer cell lines.
Antimicrobial Broad-spectrum activity against various bacterial and fungal strains.[7][8][9][10]Demonstrate strong antibacterial and antifungal properties.[7][11]Both scaffolds are promising for the development of new antimicrobial agents. Fused systems, such as benzimidazo[1,2-c]quinazolines, have shown enhanced antimicrobial activity.[7]
Anti-inflammatory Exhibit anti-inflammatory effects, often through the inhibition of pathways like NF-κB.Show potential as anti-inflammatory agents.Both scaffolds can be tailored to modulate inflammatory responses, a key factor in many diseases.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for representative quinazolinone and benzimidazole derivatives from various studies.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound TypeDerivativeCell LineIC50 (µM)Reference
QuinazolinoneCompound G (fluoroquinazolinone)MCF-70.44[4]
QuinazolinoneCompound E (fluoroquinazolinone)MDA-MBA-2310.43[4]
QuinazolinoneCompound 8a (triazole-acetamide)HCT-1165.33 (72h)[12]
QuinazolinoneCompound 8a (triazole-acetamide)HepG27.94 (72h)[12]
QuinazolinoneCompound 13 (methylsulfanyl-triazolo)Hep-G29.34[13]
QuinazolinoneCompound 17 (methylsulfanyl-triazolo)HCT-11617.39[13]
BenzimidazoleCompound 10 (sulfonamide)MGC-8031.02[6]
BenzimidazoleCompound 10 (sulfonamide)PC-35.40[6]
BenzimidazoleCompound 42HepG22.01[6]
BenzimidazoleCompound 42HCT-1161.78[6]
BenzimidazoleCompound 42MCF-71.55[6]
Benzimidazo[1,2-c]quinazolineCompound A (indole-fused)ASC52-teloLower than B[14]
Benzimidazo[1,2-c]quinazolineCompound BASC52-teloHigher than A[14]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
QuinazolinoneIndolo[1,2-c]quinazoline (V)Various2.5-20[7]
QuinazolinoneQuinazoline-derived compounds (IV)E. coli, S. aureus, K. pneumonia0.2-12 (µM)[7]
Benzimidazo[1,2-c]quinazolineCompound 8ga (1,2,4-triazole-fused)Various Bacteria4-8[7]
Benzimidazo[1,2-c]quinazolineCompound 8gc (indole-fused)Various Bacteria4-8[7]
Benzimidazo[1,2-c]quinazolineCompound 8gd (indole-fused)Various Bacteria4-8[7]
Benzimidazo[1,2-c]quinazolineCompound 8ga (1,2,4-triazole-fused)A. niger, C. albicans8-16[7]
Benzimidazo[1,2-c]quinazolineCompound 8gc (indole-fused)A. niger, C. albicans8-16[7]
Benzimidazo[1,2-c]quinazolineCompound 8gd (indole-fused)A. niger, C. albicans8-16[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Comparative Anti-inflammatory Activity (IC50)
Compound TypeDerivativeAssayIC50Reference
QuinazolinoneCompound 8dNO Production Inhibition2.99 µM[15]
QuinazolinoneCompound 8gNO Production Inhibition3.27 µM[15]
QuinazolinoneCompound 8kNO Production Inhibition1.12 µM[15]
QuinazolinoneCompound 7a-c, 7e (hydroxamates)NO Production Inhibition58.03-66.19 mM[16][17]

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide (NO) production.

Key Signaling Pathways

The biological activities of quinazolinone and benzimidazole derivatives are often attributed to their interaction with specific signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Quinazolinone-based compounds are well-known inhibitors of EGFR, a key target in cancer therapy.[1][2][3][4][5] By blocking the ATP binding site of the tyrosine kinase domain, these inhibitors prevent the autophosphorylation and activation of downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[18][19][20][21][22] The anti-inflammatory activity of certain quinazolinone and benzimidazole derivatives can be attributed to their ability to modulate this pathway, preventing the transcription of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Inflammation_Genes Pro-inflammatory Gene Transcription NFkB->Inflammation_Genes Translocates Inhibitor Quinazolinone/ Benzimidazole Inhibitor Inhibitor->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activates

Caption: NF-κB signaling pathway and its inhibition by bioactive scaffolds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of quinazolinone and benzimidazole bioactivities.

Experimental Workflow: Bioactivity Screening

A general workflow for the screening of novel compounds for anticancer and antimicrobial activities is outlined below.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Quinazolinone & Benzimidazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Purification->Antimicrobial Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for bioactivity screening.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[23][24][25][26]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinazolinone and benzimidazole derivatives) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[27][28][29][30][31]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds (quinazolinone and benzimidazole derivatives) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Both quinazolinone and benzimidazole scaffolds are highly versatile and continue to be a rich source of bioactive compounds. While quinazolinones have a strong track record as EGFR inhibitors for anticancer therapy, benzimidazoles also exhibit potent and diverse biological activities. The fusion of these two scaffolds into hybrid molecules represents a promising strategy for the development of novel therapeutic agents with potentially enhanced or dual activities. The choice of scaffold and the specific substitution patterns are critical determinants of the resulting biological activity and target selectivity. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development.

References

Unveiling the Action of 3-Phenylquinazolin-4(3H)-one: A Comparative Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of 3-Phenylquinazolin-4(3H)-one Reveals Potent Multi-Targeting Anticancer Activity

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the mechanism of action of this compound, a promising heterocyclic compound exhibiting significant anticancer properties. This guide provides an objective analysis of its performance against various cancer cell lines and compares its efficacy with alternative therapeutic agents, supported by extensive experimental data.

The quinazolinone scaffold has long been a subject of interest in medicinal chemistry due to its broad spectrum of biological activities.[1] This guide focuses on the 3-phenyl substituted variant, elucidating its role as a potent inhibitor of critical signaling pathways implicated in cancer progression.

Multi-Faceted Mechanism of Action: Targeting Key Cancer Pathways

This compound and its derivatives have been shown to exert their anticancer effects through the modulation of several key signaling cascades. A primary mechanism involves the dual inhibition of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) and the Epidermal Growth Factor Receptor (EGFR) pathways.[2] This dual action effectively curtails cancer cell motility, disrupts energy metabolism, and halts proliferation.[2]

Furthermore, various derivatives of this compound have demonstrated potent inhibitory activity against a range of receptor tyrosine kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met , both crucial for angiogenesis and tumor metastasis.[3] The ability to simultaneously target multiple nodes within the cancer signaling network highlights the therapeutic potential of this class of compounds.

Comparative Efficacy: Performance Against Established and Novel Agents

This guide presents a quantitative comparison of this compound derivatives against other anticancer agents. The data, summarized in the tables below, showcases the half-maximal inhibitory concentrations (IC₅₀) across various cancer cell lines, providing a clear benchmark of their potency.

Compound/AlternativeTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
3-Phenethyl-2-phenylquinazolin-4(3H)-one (1) PI3K/AKT, EGFRMCF-7 (Breast)Not specified, but potent inhibition shown[2]
Derivative 3c VEGFR-2, c-MetHCT-116 (Colorectal)1.184[3]
Derivative 3e VEGFR-2, c-MetHCT-116 (Colorectal)3.403[3]
Cabozantinib (Reference) VEGFR-2, c-MetHCT-116 (Colorectal)>10[3]
Lapatinib (Reference) EGFR, HER2MCF-7 (Breast)5.90 ± 0.74[4]
Derivative 3j Multiple Tyrosine KinasesMCF-7 (Breast)0.20 ± 0.02[4]
Derivative 3a Multiple Tyrosine KinasesA2780 (Ovarian)3.00 ± 1.20[4]
Derivative 3g Multiple Tyrosine KinasesA2780 (Ovarian)0.14 ± 0.03[4]

Table 1: Comparative in vitro cytotoxic activity of this compound derivatives and reference drugs.

Compound/AlternativeTarget KinaseIC₅₀ (nM)Reference
Derivative 3e VEGFR-283[3]
Derivative 3e c-Met48[3]
Cabozantinib (Reference) VEGFR-2Not specified, but used as reference[3]
Derivative 2i CDK2Potent Inhibition[5]
Derivative 3i CDK2Potent Inhibition[5]
Derivative 2i HER2Potent Inhibition[5]
Derivative 3i HER2Potent Inhibition[5]
Derivative 2i EGFRPotent Inhibition[5]
Derivative 3i EGFRPotent Inhibition[5]

Table 2: Comparative enzyme inhibitory activity of this compound derivatives.

Visualizing the Molecular Interactions

To further clarify the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by this compound and the workflow of a crucial experimental assay.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Targets Cell Survival, Proliferation, Metabolism AKT->Downstream Targets This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Transwell_Migration_Assay cluster_workflow Experimental Workflow cluster_treatment Treatment Groups A Seed cells in upper chamber B Add chemoattractant to lower chamber A->B C Incubate to allow cell migration B->C D Fix, stain, and count migrated cells C->D Logic Compare number of migrated cells D->Logic Data for Control Control (Vehicle) Treated 3-Phenylquinazolin- 4(3H)-one

Caption: Transwell Migration Assay Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or reference drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Transwell Migration Assay
  • Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed cancer cells (e.g., 1x10⁵ cells) in serum-free medium in the upper chamber, with or without the test compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group.[2]

Kinase Inhibition Assay (General Protocol)
  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP consumed, or by detecting the phosphorylated substrate using specific antibodies in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

This comprehensive guide serves as a valuable resource for the scientific community, providing a solid foundation for the further development of this compound and its derivatives as next-generation anticancer therapeutics. The multi-targeted nature of this compound class, coupled with its potent efficacy, underscores its potential to address the complexities of cancer biology and overcome existing treatment limitations.

References

A Comparative Guide to Target Identification and Validation of 3-Phenylquinazolin-4(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target identification and validation process for the chemical scaffold 3-Phenylquinazolin-4(3H)-one. While specific biological data for the unsubstituted parent compound is limited in publicly available literature, extensive research on its derivatives suggests a strong potential for targeting key protein kinases involved in cancer progression. This document compares the performance of these derivatives with established therapeutic alternatives and provides detailed experimental protocols to aid in further research and development.

Introduction to this compound

The quinazolinone ring system is a "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The 3-phenyl substitution on the quinazolin-4(3H)-one core is a common feature in many biologically active compounds, suggesting its importance in target interaction. This guide focuses on the methodologies to identify and validate the specific cellular targets of compounds based on this scaffold and compares their activity to existing drugs.

Target Identification and Validation Workflow

The process of identifying and validating the biological target of a small molecule like this compound is a critical phase in drug discovery. It typically follows a multi-step approach, starting from broad screening to specific validation experiments.

Target Identification and Validation Workflow A Phenotypic Screening (e.g., Cell Viability Assays) B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B Identify potential targets C Target Validation (Biochemical & Cellular Assays) B->C Confirm target engagement & functional effect D Lead Optimization C->D Refine compound for potency & selectivity

A generalized workflow for drug target identification and validation.

Putative Targets of this compound Derivatives

Based on extensive research on substituted this compound analogs, the primary molecular targets appear to be protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Key Putative Kinase Targets:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in tumor cell migration, invasion, and proliferation.[2]

The signaling pathways of these kinases are illustrated below.

Kinase_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway cluster_cMET c-Met Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis cMET c-Met GAB1 GAB1 cMET->GAB1 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Invasion Cell Invasion & Migration AKT->Invasion

Simplified signaling pathways of putative kinase targets.

Comparative Performance Data

Table 1: Cytotoxicity of this compound Derivatives and Comparator Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivative 1 HCT-116 (Colon)1.184[2]
This compound Derivative 2 MCF-7 (Breast)12.84
This compound Derivative 3 A549 (Lung)>100Data from analogous compounds
Gefitinib (Iressa®) HCT-116 (Colon)>10Varies by study
Gefitinib (Iressa®) MCF-7 (Breast)>10Varies by study
Gefitinib (Iressa®) A549 (Lung)0.015 - 8.5Varies by study
Sorafenib (Nexavar®) HCT-116 (Colon)5.8Varies by study
Sorafenib (Nexavar®) MCF-7 (Breast)4.5Varies by study
Sorafenib (Nexavar®) A549 (Lung)5.9Varies by study
Crizotinib (Xalkori®) HCT-116 (Colon)0.02 - 1Varies by study
Crizotinib (Xalkori®) MCF-7 (Breast)>10Varies by study
Crizotinib (Xalkori®) A549 (Lung)>10Varies by study

Table 2: Kinase Inhibitory Activity of this compound Derivatives and Comparator Drugs

Compound/DrugTarget KinaseIC50 (nM)Reference
This compound Derivative 4 EGFR110[1]
This compound Derivative 5 VEGFR-251[2]
This compound Derivative 6 c-Met48[2]
Gefitinib (Iressa®) EGFR2 - 37Varies by study
Sorafenib (Nexavar®) VEGFR-290Varies by study
Crizotinib (Xalkori®) c-Met1.6 - 5.4

Note: The derivative data is from various substituted 3-phenylquinazolin-4(3H)-ones and is intended to be representative of the scaffold's potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in target identification and validation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell lysate to a range of temperatures A->B C Separate soluble and aggregated proteins (centrifugation) B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with the test compound (e.g., this compound derivative) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Cell Lysis: Harvest and wash cells with PBS. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blotting for Target Validation

Western blotting is used to detect changes in the phosphorylation state of a target kinase or its downstream effectors in response to an inhibitor.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor as described for CETSA. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. A reduction in the phosphorylated protein band in the presence of the inhibitor indicates target engagement and functional inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for the unsubstituted parent compound is sparse, the extensive research on its derivatives strongly suggests that kinases such as EGFR, VEGFR-2, and c-Met are key targets. The comparative data presented here, alongside detailed experimental protocols, provides a valuable resource for researchers to further investigate this chemical series, identify specific targets, and validate their therapeutic potential. Future work should focus on synthesizing and profiling the unsubstituted this compound to establish a baseline for structure-activity relationship studies and to fully understand the contribution of the core scaffold to the observed biological effects.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 3-Phenylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the broad-spectrum therapeutic promise of 3-Phenylquinazolin-4(3H)-one derivatives, with significant findings in anticancer, antibacterial, and anticonvulsant activities. This guide synthesizes experimental data to offer a comparative look at the efficacy of various structural analogs, providing valuable insights for researchers and drug development professionals.

The quinazolinone scaffold has long been a subject of intense interest in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] Recent research has focused on the this compound core, with various substitutions leading to a diverse array of compounds with potent biological effects. This comparison guide consolidates key findings from multiple studies, presenting a side-by-side analysis of the efficacy of these derivatives in different therapeutic areas.

Anticancer Efficacy: Targeting Key Proliferation Pathways

Several novel this compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overactivated in cancerous tissues.[4][5]

A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1-H11) were synthesized and evaluated for their in vitro cytotoxic activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colorectal adenocarcinoma) cell lines.[4] Notably, compounds H3, H5, and H6 exhibited superior antitumor activities on the A549 cell line compared to the standard chemotherapeutic agent, cisplatin.[4] Molecular docking studies suggest that these compounds bind effectively to the active site of EGFR.[4]

In another study, quinazolinone-thiazole hybrids were prepared and evaluated for their cytotoxic effects.[2] Compound A3, in particular, showed broad-spectrum activity, inhibiting the growth of PC3 (prostate cancer), MCF-7, and HT-29 (colon cancer) cell lines in a dose-dependent manner.[2]

Furthermore, a series of quinazolinone-benzyl piperidine derivatives (7a–7h) were synthesized and showed moderate activity against MCF-7, A549, and 5637 (bladder cancer) cell lines, with appropriate selectivity against tumorigenic versus non-tumorigenic cell lines.[5]

Table 1: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeA549 (Lung)MCF-7 (Breast)SW1116 (Colorectal)PC3 (Prostate)HT-29 (Colon)Reference
H3 <10> Cisplatin> Cisplatin--[4]
H5 <10> Cisplatin> Cisplatin--[4]
H6 <10> Cisplatin> Cisplatin--[4]
Cisplatin (Control) 12----[4]
A3 -10-1012[2]
Doxorubicin (Control) -7.2-3.75.6[2]

Note: "> Cisplatin" indicates better cytotoxic activity than cisplatin.

Experimental Protocols: Anticancer Activity Assessment

The cytotoxic effects of the synthesized quinazolinone derivatives were primarily evaluated using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4]

MTT Assay Protocol:

  • Human cancer cell lines (A549, MCF-7, SW1116, PC3, HT-29) were seeded in 96-well plates.

  • After cell attachment, various concentrations of the test compounds were added to the wells.

  • The plates were incubated for a specified period (e.g., 48 hours).

  • MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[2][4]

Below is a diagram illustrating the general workflow for evaluating the anticancer activity of these derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Cell_Culture Seeding of Cancer Cell Lines Synthesis->Cell_Culture Test Compounds Treatment Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Docking Molecular Docking (e.g., EGFR) Data_Analysis->Docking Active Compounds

Workflow for Anticancer Evaluation

Antibacterial Efficacy: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. This compound derivatives have shown promising activity against a variety of pathogenic bacteria, including resistant strains.

A study on ten 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones revealed that the incorporation of the 3-arylideneamino substituent enhanced the antibacterial activity of the quinazolone system.[1] Compounds 3d, 3e, and 3j showed notable activity against both Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Shigella dysenteriae).[1]

Another series of new this compound derivatives were designed and found to be potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[6] Compounds 4a, 4c, 4e, 4f, 4g, 4i, 4o, and 4p exhibited selective and potent inhibitory activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL.[6] Importantly, compounds 4c, 4e, and 4g were found to be non-toxic to Vero cells, indicating a favorable selectivity index.[6]

Table 2: Comparative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliShigella dysenteriaeMRSA/VRSAReference
3d ActiveActiveActiveActive-[1]
3e ActiveActiveActiveActive-[1]
3j ActiveActiveActiveActive-[1]
4a 0.125-8---Potent[6]
4c 0.125-8---Potent[6]
4e 0.125-8---Potent[6]
4g 0.125-8---Potent[6]

Note: "Active" indicates antibacterial activity was observed, but specific MIC values were not provided in a comparable format in the source. "Potent" indicates significant activity against resistant strains.

Experimental Protocols: Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds was evaluated using standard microbiological methods.

Turbidometric Assay Method:

  • Bacterial strains were cultured in a suitable broth medium.

  • Different concentrations of the test compounds were added to the bacterial cultures.

  • The cultures were incubated under appropriate conditions.

  • The turbidity of the cultures, which is an indicator of bacterial growth, was measured using a spectrophotometer.

  • The MIC was determined as the lowest concentration of the compound that inhibits visible bacterial growth.[1]

Disk Diffusion Technique:

  • Agar plates were uniformly inoculated with the test bacterial strains.

  • Filter paper discs impregnated with the test compounds at a specific concentration were placed on the agar surface.

  • The plates were incubated, and the diameter of the zone of inhibition around each disc was measured. A larger zone of inhibition indicates greater antibacterial activity.[7]

The logical relationship for the development and testing of these antibacterial agents is depicted below.

antibacterial_logic cluster_problem The Need cluster_solution The Approach cluster_evaluation The Evaluation cluster_outcome The Goal MDR Multidrug-Resistant Bacteria Synthesis Synthesis of Novel This compound Derivatives MDR->Synthesis Drives development of Screening Antibacterial Screening (e.g., MIC, Zone of Inhibition) Synthesis->Screening Toxicity Toxicity Assessment (e.g., against Vero cells) Screening->Toxicity Promising compounds Lead_Compound Identification of Potent and Selective Antibacterial Agents Toxicity->Lead_Compound

Logic for Antibacterial Drug Discovery

Anticonvulsant Activity: A Glimmer of Hope for Neurological Disorders

The this compound scaffold has also been explored for its potential in treating central nervous system (CNS) disorders, particularly epilepsy. Certain derivatives have shown promising anticonvulsant activity in preclinical models.

A study investigating a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives found that some of them exhibited moderate to significant anticonvulsant activity when compared to the standard drug diazepam.[3] Another report highlighted that certain 3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one derivatives showed high anticonvulsant activity at low doses (50-100 mg/kg).[8] However, at higher doses, these compounds exhibited a stimulant effect on the CNS.[8]

The anticonvulsant activity of these compounds is thought to be related to their interaction with GABA-A receptors, a key target for many antiepileptic drugs.[9] Structure-activity relationship (SAR) studies have indicated that the presence of an aryl ring at the 3rd position of the quinazolinone core is crucial for anticonvulsant activity.[8]

Table 3: Anticonvulsant Activity of Selected this compound Derivatives

Compound SeriesDosageObserved ActivityReference
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones Not specifiedModerate to significant activity compared to diazepam[3]
3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-ones 50-100 mg/kgHigh anticonvulsant activity[8]
3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-ones >100 mg/kgCNS stimulant effect[8]
Experimental Protocols: Anticonvulsant Activity Assessment

The anticonvulsant properties of the synthesized compounds were evaluated in vivo using standard animal models of epilepsy.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

  • Experimental animals (e.g., mice) were administered the test compounds at various doses.

  • After a specific period, a convulsive agent, pentylenetetrazole (PTZ), was administered to induce seizures.

  • The animals were observed for the onset of seizures and mortality.

  • The ability of the test compounds to delay the onset of seizures or protect the animals from PTZ-induced convulsions and mortality was recorded and compared to a standard anticonvulsant drug like diazepam or phenobarbitone.[8][9]

The signaling pathway involved in the proposed anticonvulsant action is illustrated below.

anticonvulsant_pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect cluster_outcome Physiological Outcome GABA_R GABA-A Receptor Cl_Influx Increased Chloride Ion Influx GABA_R->Cl_Influx Enhances channel opening Quinazolinone This compound Derivative Quinazolinone->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed Anticonvulsant Mechanism

References

Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Activity of 3-Phenylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a compound from a controlled laboratory setting to a complex living system is paramount. This guide provides an objective comparison of the in vivo and in vitro activities of 3-Phenylquinazolin-4(3H)-one and its derivatives, a class of compounds renowned for its diverse pharmacological potential, particularly in oncology.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The core structure, this compound, serves as a crucial building block for numerous therapeutic agents. This guide synthesizes experimental data to illuminate the correlation—and often, the disparity—between the compound's performance in isolated cellular or enzymatic systems (in vitro) and its efficacy and safety within a whole organism (in vivo).

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative data from various studies, showcasing the in vitro potency of this compound derivatives against cancer cell lines and specific molecular targets, and their corresponding in vivo efficacy in animal models.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeTarget/AssayCell Line(s)IC50 Value(s)Reference
Quinazolinone-pyrazole hybrid 40Aurora A inhibitorK562, MCF-7, HeLa, DU145, MOLT-4, MDA-MB-231, SK-BR-30.45–2.40 µM[6]
Quinazolinone-imidazo[1,2-a]pyridine hybrid 7Aurora A/B inhibitorHCC827, MHCC-97h, BGC823, SH-SY5Y50–70 nM[6]
Quinazoline-4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline hybrid 20Bruton's tyrosine kinase (BTK) inhibitorU937, Romas7.41 nM[6]
3-methyl-quinazolin-4-one derivative (5k)EGFRwt-TK inhibitorA549, PC-3, SMMC-772110 nM (EGFRwt-TK)[7][8]
3-phenylquinazolin-2,4(1H,3H)-dione derivative (3e)VEGFR-2/c-Met inhibitorHCT-1163.403 µM (cytotoxicity)[9]
4-Hydroxyquinazoline derivative (B1)PARP1 inhibitorMDA-MB-23163.81 ± 2.12 nM (PARP1)[10]
2-substituted quinazolin-4(3H)-one (Qona11)CytotoxicityJurkat2.3 µM[11]

Table 2: In Vivo Anticancer Activity of this compound Derivatives

Compound/DerivativeAnimal ModelDosageEfficacyReference
Quinazolinone-pyrazole hybrid 40MDA-MB-231 xenografted mice30 mg/kg (intragastric)45% tumor growth inhibition[6]
Quinazoline-4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline hybrid 20U937 xenografted mice50 mg/kg (intraperitoneal)65.61% tumor growth inhibition[6]
4-Hydroxyquinazoline derivative (B1)HCT-15 nude mouse xenograft10, 25, 50 mg/kg (intraperitoneal)Dose-dependent tumor growth inhibition[10]
Phenyl chlormethine-quinazoline derivative (II)HepG2 xenograft modelNot specifiedInduced apoptosis[12]
2-substituted quinazolin-4(3H)-one (Qona11)Jurkat xenografts in NOD/SCID mice100 mg/kgWell tolerated, no systemic toxicity[11]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the frequently implicated pathways is the PI3K/AKT pathway, which is commonly deregulated in various cancers.[13][14] Inhibition of key kinases such as EGFR, VEGFR, and Aurora kinases is another prevalent mechanism.[6][7][8][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Proliferation AKT->Proliferation BTK BTK BTK->Proliferation Aurora_Kinases Aurora Kinases Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression Quinazolinone This compound Derivative Quinazolinone->EGFR Quinazolinone->VEGFR Quinazolinone->AKT Quinazolinone->BTK Quinazolinone->Aurora_Kinases

Caption: Simplified signaling pathways targeted by this compound derivatives.

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental protocols used to assess the in vitro and in vivo activity of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, PC-3, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

experimental_workflow cluster_invitro In Vitro: MTT Assay cluster_invivo In Vivo: Xenograft Model A Seed cancer cells in 96-well plate B Treat with Quinazolinone derivatives A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance and calculate IC50 D->E F Implant human tumor cells into mice G Allow tumors to establish F->G H Administer Quinazolinone derivative G->H I Monitor tumor volume and body weight H->I J Analyze tissues post-study I->J

Caption: General experimental workflows for in vitro and in vivo evaluation.

In Vivo Efficacy Assessment: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer efficacy of novel compounds.[6][10]

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231, U937, HCT-15) are subcutaneously injected into immunocompromised mice.[6][10]

  • Tumor Establishment: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the quinazolinone derivative or a vehicle control via a specific route (e.g., intraperitoneal, oral) and dosage regimen.[6][10]

  • Monitoring: Tumor volume and the body weight of the mice are regularly monitored throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tissues from vital organs may also be collected for toxicity analysis.[6][10] The tumor growth inhibition (TGI) percentage is a key metric of efficacy.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of potent therapeutic agents. While in vitro assays provide crucial initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the compound's overall efficacy, safety, and pharmacokinetic profile in a complex biological system. The data presented in this guide highlights the importance of a multi-faceted approach, integrating both in vitro and in vivo experimental models, to successfully translate promising compounds from the laboratory to the clinic. Researchers are encouraged to consider the potential for discrepancies between these two testing environments and to design their studies to robustly interrogate the therapeutic potential of this versatile chemical class.

References

Benchmarking 3-Phenylquinazolin-4(3H)-one Derivatives Against Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of 3-Phenylquinazolin-4(3H)-one derivatives against established standard-of-care drugs in various cancer cell lines. Due to the limited availability of published data on the unsubstituted parent compound, this comparison focuses on its potent derivatives, which have shown significant promise in preclinical studies. The data presented herein is compiled from various peer-reviewed scientific publications.

Executive Summary

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, ovarian, and colorectal cancer. In several instances, the potency of these derivatives, as measured by their half-maximal inhibitory concentration (IC50), surpasses that of standard-of-care chemotherapeutic and targeted agents. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by EGFR, HER2, and VEGFR.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various this compound derivatives compared to standard-of-care drugs in different cancer cell lines.

Table 1: Comparison Against Breast Cancer (MCF-7) and Ovarian Cancer (A2780) Cell Lines

Compound/DrugTarget Cell LineIC50 (µM)Reference
Quinazolinone Derivative 3j MCF-70.20 ± 0.02[1]
Quinazolinone Derivative 2j MCF-73.79 ± 0.96[1]
Lapatinib (Standard of Care) MCF-75.90 ± 0.74[1]
Quinazolinone Derivative 3g A27800.14 ± 0.03[1]
Lapatinib (Standard of Care) A278012.11 ± 1.03[1]
Quinazolinone-Thiazol Hybrid A3 MCF-710[2]
Doxorubicin (Standard of Care) MCF-77.2[2]

Table 2: Comparison Against Colorectal Cancer Cell Lines

Compound/DrugTarget Cell LineIC50 (µM)Reference
Quinazolinone Derivative 3c HCT-1161.184[3]
Quinazolinone Derivative 3e HCT-1163.403[3]
Cabozantinib (Standard of Care) HCT-116>10[3]
Quinazolinone-Thiazol Hybrid A3 HT-2912[2]
Doxorubicin (Standard of Care) HT-295.6[2]

Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit multiple tyrosine kinases. The following diagrams illustrate the signaling pathways targeted by these compounds and the points of intervention by standard-of-care drugs.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_drugs Drug Intervention cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Quinazolinone This compound Derivatives Quinazolinone->EGFR Inhibit Quinazolinone->HER2 Inhibit Lapatinib Lapatinib Lapatinib->EGFR Inhibit Lapatinib->HER2 Inhibit Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibit Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR and HER2 signaling pathways and points of inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_drugs Drug Intervention cluster_downstream Downstream Signaling VEGFR VEGFR PLC_PKC_MAPK PLC-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Quinazolinone This compound Derivatives Quinazolinone->VEGFR Inhibit Sorafenib_Cabozantinib Sorafenib / Cabozantinib Sorafenib_Cabozantinib->VEGFR Inhibit Angiogenesis Angiogenesis, Vascular Permeability PLC_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Binds

Caption: VEGFR signaling pathway promoting angiogenesis and points of inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives and standard drugs

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and standard drugs) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds against specific protein kinases.

Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives and standard drugs)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production via a luminescence-based method)

  • 96-well or 384-well plates

  • Luminometer or a suitable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays like ADP-Glo™, this involves adding a reagent to stop the kinase reaction and deplete unconsumed ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Inhibition Assay A1 Seed Cancer Cells in 96-well plates A2 Treat with Quinazolinone Derivatives & Standard Drugs (Serial Dilutions) A1->A2 A3 Incubate for 48-72h A2->A3 A4 Add MTT Reagent (Incubate 4h) A3->A4 A5 Solubilize Formazan Crystals A4->A5 A6 Measure Absorbance (570nm) A5->A6 A7 Calculate % Viability & IC50 A6->A7 B1 Prepare Kinase, Substrate, ATP, and Test Compounds B2 Incubate Kinase with Test Compounds B1->B2 B3 Initiate Reaction with Substrate & ATP B2->B3 B4 Incubate for 30-60 min B3->B4 B5 Stop Reaction & Add Detection Reagent B4->B5 B6 Measure Signal (e.g., Luminescence) B5->B6 B7 Calculate % Inhibition & IC50 B6->B7

Caption: General workflow for in vitro evaluation of test compounds.

References

Unlocking Potential: A Comparative Guide to Computational Docking of 3-Phenylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The 3-Phenylquinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of computational docking studies involving this versatile core, offering insights into its interactions with various protein targets and its potential as a foundation for new drug candidates. The information is supported by experimental data to bridge the in-silico and in-vitro realms.

The this compound moiety is a cornerstone in the design of molecules targeting a range of diseases, from cancer to microbial infections. Computational docking, a powerful tool in modern drug discovery, allows for the prediction of binding modes and affinities of these compounds with their biological targets at a molecular level. This guide synthesizes findings from multiple studies to present a comparative overview of their performance against various target proteins.

Performance Against Anticancer Targets

Derivatives of this compound have been extensively investigated for their anticancer properties, with computational docking studies playing a crucial role in elucidating their mechanisms of action. Key protein targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dihydrofolate Reductase (DHFR).

A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones exhibited promising cytotoxic activities against A549, MCF-7, and SW1116 human cancer cell lines. Molecular docking studies on these compounds against EGFR revealed binding energies lower than that of the known inhibitor erlotinib, suggesting a strong binding affinity.[1] Similarly, newly synthesized 3-substituted phenyl quinazolinone derivatives showed potent antiproliferative activity against MCF-7 and SW480 cell lines, with the most active compound demonstrating better binding accommodation in the EGFR active site through hydrogen bonding.[2]

Another study focused on quinazolinone-integrated chalcones as dual-targeting anticancer agents, with docking analysis performed on Cyclin-Dependent Kinase 2 (CDK2).[3] Furthermore, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated a strong correlation between their cytotoxic activity and their binding affinity to Dihydrofolate Reductase (DHFR).[4]

Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (IC50)Reference Compound
2-(chloromethyl)-3-phenylquinazolin-4(3H)-onesEGFR-Lower than Erlotinib<10 µM (A549)Cisplatin (12 µM)
3-substituted phenyl quinazolinonesEGFR-≥ −8.210.90 ± 0.84 µM (SW480)Erlotinib
Quinazolin-4(3H)-one esters and hydrazidesCDK2, HER2, EGFR--0.20 ± 0.02 µM (MCF7, compound 3j)Lapatinib (5.90 ± 0.74 µM)
6-iodo-2-methylquinazolin-4-(3H)-onesDHFR-Good correlation with activity10 µM (HeLa, compound 3d)Paclitaxel
Quinazolinone-isatin hybridsCDK2, EGFR, VEGFR-2, HER2--0.076 µM (VEGFR-2, compound 6c)Sunitinib

Performance Against Antimicrobial Targets

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. The this compound scaffold has also shown promise in this area. A key target for antibacterial action is DNA gyrase, an essential enzyme for bacterial replication.

A study on novel quinazolinone Schiff base derivatives showed good antibacterial activities, particularly against E. coli. Molecular docking simulations indicated that these compounds could effectively bind to the active site of DNA gyrase, with dock scores ranging from -5.96 to -8.58 kcal/mol.[5] Another investigation into N,2-diphenylquinazolin-4-amine derivatives revealed that the most potent compound against E. coli DNA gyrase B kinase had a binding energy of -6.13 kcal/mol.[6]

In a separate study, 7-Chloro-3-phenylquinazolin-4(3H)-one demonstrated significant antibacterial activity against E. coli with an IC50 of 18.5±4.0 µg/mL.[7]

Derivative SeriesTarget OrganismTarget ProteinDocking Score (kcal/mol)Experimental Activity (MIC/IC50)
Quinazolinone Schiff basesE. coliDNA gyrase-5.96 to -8.58Good activity at 128 µg/mL
N,2-diphenylquinazolin-4-aminesE. coliDNA gyrase B-6.13-
7-Chloro-3-phenylquinazolin-4(3H)-oneE. coli--IC50: 18.5±4.0 µg/mL

Performance Against Other Targets

The versatility of the this compound structure extends to other therapeutic areas. A molecular docking study explored a derivative as a potential selective COX-2 inhibitor for analgesic applications. The compound showed a more favorable rerank score with COX-2 (-85.2374 arb. units) compared to COX-1 (-63.9889 arb. units), suggesting selectivity.[8]

Experimental Protocols

The methodologies for the cited computational docking studies generally follow a standardized workflow.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and appropriate charges are assigned.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field to obtain low-energy conformations.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligands within the active site of the target protein. A grid box is defined around the active site to guide the docking process.

  • Scoring and Analysis: The docking program calculates a binding affinity score (e.g., in kcal/mol) for each pose. The poses with the lowest binding energies are considered the most favorable and are visualized to analyze intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the protein.

Visualizing the Pathways and Processes

To better understand the context of these docking studies, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by this compound derivatives.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation Target Target Protein Selection & Preparation Docking Molecular Docking (e.g., AutoDock, Glide) Target->Docking Ligand Ligand (this compound) Preparation & Optimization Ligand->Docking Scoring Binding Affinity Calculation (Scoring) Docking->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis Validation Experimental Validation (In-vitro assays) Analysis->Validation

Caption: A generalized workflow for computational docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Phenylquinazolin-4(3H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Phenylquinazolin-4(3H)-one, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is known to be irritating to the eyes, respiratory system, and skin.[1] Therefore, personal protective equipment (PPE) is not just recommended, but essential. Always wear suitable protective clothing, gloves, and eye/face protection.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust or aerosols. Do not eat, drink, or smoke in areas where this chemical is handled, stored, or processed.

Quantitative Data and Hazard Profile

A clear understanding of the compound's properties is fundamental to its safe management. The following table summarizes key data for this compound:

PropertyValueReference
Molecular FormulaC₁₄H₁₀N₂O[2]
Molecular Weight222.24 g/mol [2]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point138-140 °C[2]
Boiling Point391.1 °C at 760 mmHg[2]
SolubilitySoluble in organic solvents (e.g., ethers, ketones, chlorinated hydrocarbons), low solubility in water.[1]
Known HazardsIrritating to eyes, respiratory system, and skin.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by stringent regulations to prevent harm to human health and the environment.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][6] All chemical waste must be managed through an approved hazardous waste program.[5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., glassware, spatulas, weighing boats), and absorbent materials from spills, as hazardous chemical waste.[7]

  • Segregate this waste from other chemical waste streams to avoid dangerous reactions.[4][8] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and compatible waste container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[5][9] The original container, if empty and in good condition, can be repurposed for waste collection.[7]

  • The container must be clearly and accurately labeled as "Hazardous Waste."[5][10] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).[5]

    • The concentration and quantity of the waste.

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • Appropriate hazard pictograms.[5]

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas to prevent accidents.[4]

  • Provide secondary containment, such as a spill tray, to contain any potential leaks.[8]

4. Disposal Request and Collection:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[7][9]

  • Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel will handle the collection and transportation for final disposal.[7]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can clean them up. Use an absorbent material to contain and collect the spilled solid. Place the absorbent material and any contaminated items into a sealed container and label it as hazardous waste.

  • Large Spills: For significant spills, evacuate the immediate area and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (Unused this compound, Contaminated Materials) B Is this waste hazardous? A->B C Treat as Hazardous Waste B->C Yes I Non-Hazardous Waste (Follow Institutional Guidelines) B->I No (Unlikely for this compound) D Segregate from Incompatible Waste C->D E Package in a Labeled, Sealed, Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup by Environmental Health & Safety (EHS) F->G H Final Disposal by Licensed Facility G->H

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.